5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1-pyridin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXVPQMMKUUEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600479 | |
| Record name | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104771-35-9 | |
| Record name | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide to the Synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive and in-depth examination of a robust and validated synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step sequence, commencing with the formation of the key pyrazole intermediate, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, through a cyclocondensation reaction. The guide elucidates the mechanistic underpinnings of each transformation, from the initial ring formation to the final diazotization and chloro-de-amination via a Sandmeyer reaction. Detailed, step-by-step experimental protocols, process optimization insights, and critical safety considerations are provided to equip researchers and drug development professionals with the necessary knowledge for successful and safe synthesis.
Introduction
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal building block for designing potent and selective therapeutic agents. The target molecule, this compound, combines the pyrazole core with a pyridine substituent, a chloro group, and a carbonitrile moiety—all of which are critical pharmacophores for modulating biological activity and tailoring physicochemical properties. This guide presents a reliable and reproducible synthetic route, breaking down the process into logical, manageable steps grounded in established chemical principles.
Section 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of a multi-substituted heterocycle like this compound requires a strategic approach that allows for the sequential and regioselective introduction of functional groups. Our retrosynthetic analysis identifies the most logical and efficient pathway, which involves constructing the pyrazole core first, followed by functional group interconversion to install the C5-chloro substituent.
The primary disconnection is at the C5-Cl bond, tracing it back to a more accessible C5-NH₂ group. This transformation is reliably achieved via the Sandmeyer reaction. The 5-amino pyrazole precursor is then disconnected via a classical pyrazole synthesis, the cyclocondensation of a hydrazine with a 1,3-dielectrophile equivalent.[2][3] This leads to two readily available starting materials: 2-hydrazinylpyridine and (ethoxymethylene)malononitrile.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Synthesis of Key Precursors
The success of the overall synthesis hinges on the quality and availability of the starting materials. While (ethoxymethylene)malononitrile is commercially available, 2-hydrazinylpyridine is typically prepared in the laboratory.
Synthesis of 2-Hydrazinylpyridine
This precursor is synthesized via a nucleophilic aromatic substitution reaction between 2-chloropyridine and hydrazine hydrate. The reaction is driven by the strong nucleophilicity of hydrazine and is typically performed at elevated temperatures.
Experimental Protocol: Synthesis of 2-Hydrazinylpyridine [4]
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20 g, 0.176 mol).
-
Reagent Addition: Carefully add hydrazine hydrate (80% solution, 200 mL) to the flask. Caution: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to 100 °C and maintain vigorous stirring for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the mobile phase.
-
Workup: Once the 2-chloropyridine is consumed, cool the reaction mixture to room temperature. Dilute the mixture with 200 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (5 x 500 mL). The extensive extraction is necessary due to the product's partial water solubility.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-hydrazinylpyridine as a reddish oil. The typical yield is approximately 75-80%.
Section 3: Core Synthesis: Pyrazole Ring Formation
The central pyrazole ring is constructed via a cyclocondensation reaction. This is a highly efficient method for creating 5-aminopyrazole-4-carbonitriles.[5]
Reaction and Mechanism
2-Hydrazinylpyridine reacts with (ethoxymethylene)malononitrile in a sequence involving Michael addition, intramolecular cyclization, and subsequent elimination of ethanol to yield the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by mild base.
Caption: Mechanism of pyrazole ring formation.
Detailed Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydrazinylpyridine (10.9 g, 0.1 mol) in absolute ethanol (100 mL).
-
Reagent Addition: Add (ethoxymethylene)malononitrile (12.2 g, 0.1 mol) to the solution. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a white to off-white powder. This product is often of sufficient purity for the next step. Typical yields are in the range of 85-95%.
Section 4: Final Functionalization via Sandmeyer Reaction
The conversion of the 5-amino group to the 5-chloro group is the final and most critical step. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[6][7]
Reaction and Mechanism
The process involves two key stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. Maintaining low temperatures is crucial to prevent the premature decomposition of this unstable intermediate.
-
Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chloride ion, liberating nitrogen gas.
Caption: Key stages of the Sandmeyer reaction.
Detailed Experimental Protocol
-
Setup (Diazotization): In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (19.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the slurry to 0 °C in an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL). Cool this solution to 0 °C. Add the sodium nitrite solution dropwise to the pyrazole slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Setup (Copper Catalyst): In a separate 1 L beaker, prepare a solution of copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (100 mL). Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Caution: This reaction evolves nitrogen gas, which can cause vigorous foaming. The addition should be controlled to manage the rate of gas evolution.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Pour the reaction mixture into 500 mL of ice water. Extract the product with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Section 5: Data Summary and Troubleshooting
Table 1: Reagent and Reaction Condition Summary
| Step | Reaction | Starting Material (Equiv.) | Reagent (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Hydrazine Synthesis | 2-Chloropyridine (1.0) | Hydrazine Hydrate (~23) | None (reagent as solvent) | 100 | 48 | 75-80 |
| 2 | Pyrazole Formation | 2-Hydrazinylpyridine (1.0) | (Ethoxymethylene)malononitrile (1.0) | Ethanol | 78 | 4-6 | 85-95 |
| 3 | Sandmeyer Reaction | 5-Amino Pyrazole (1.0) | NaNO₂ (1.1), CuCl (1.2) | Aq. HCl | 0-5 then RT | 3-4 | 60-70 |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; Product loss during aqueous workup. | Increase reaction time; Perform more extractions (5-7 times) or use a continuous liquid-liquid extractor. |
| Low Yield in Step 2 | Impure starting materials; Insufficient reaction time. | Ensure starting materials are pure and dry; Monitor reaction closely by TLC to ensure completion. |
| Failed Sandmeyer Reaction | Diazonium salt decomposed (temperature too high); Inactive CuCl. | Strictly maintain temperature between 0-5 °C during diazotization and addition; Use freshly prepared or high-quality CuCl. |
| Formation of Phenol Byproduct | Diazonium salt reacted with water. | Ensure the diazonium salt solution is added promptly to the CuCl solution; Avoid unnecessary delays or warming. |
| Purification Difficulties | Presence of colored impurities (azo-coupling byproducts). | Treat the crude product solution with activated carbon before final crystallization; Optimize chromatography conditions. |
Section 6: Safety Considerations
-
Hydrazine Hydrate: Highly corrosive, toxic, and a suspected carcinogen. Always handle in a fume hood with appropriate gloves, lab coat, and eye protection.
-
Sodium Nitrite & Diazonium Salts: Sodium nitrite is a strong oxidizer. Diazonium salts are unstable and potentially explosive, especially when dry. Always keep them in solution and at low temperatures. Never isolate the diazonium salt.
-
Hydrochloric Acid: Highly corrosive. Handle with care and appropriate PPE.
-
Copper Salts: Can be toxic. Avoid inhalation of dust and skin contact.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Researchers must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
Conclusion
The can be reliably achieved through a well-established three-step sequence. This guide outlines a pathway that begins with the synthesis of 2-hydrazinylpyridine, followed by a highly efficient cyclocondensation to form the key 5-amino pyrazole intermediate, and concludes with a robust Sandmeyer reaction for the final chlorination. By understanding the underlying mechanisms, adhering to the detailed protocols, and observing all safety precautions, researchers can successfully produce this valuable heterocyclic building block for applications in drug discovery and materials science.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry. [Link]
-
ResearchGate. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. [Link]
-
RSC Publishing. (1973). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]
-
ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
-
Bibliomed. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin. [Link]
-
MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
- Google Patents. (2017).
-
National Institutes of Health (NIH). (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]
-
National Institutes of Health (NIH). (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
National Institutes of Health (NIH). (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
-
University Website. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Experiment Document. [Link]
-
ACS Publications. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. [Link]
-
CONICET. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. RI-CONICET Digital. [Link]
Sources
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore its synthesis, analyze its spectral characteristics, and discuss its reactivity and potential applications as a key building block in the development of novel therapeutics and functional materials.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS number 104771-35-9, is a substituted pyrazole featuring a pyridinyl moiety at the N1 position, a chlorine atom at C5, and a nitrile group at C4. This unique arrangement of functional groups imparts a specific set of properties and a versatile reactivity profile.
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its metabolic stability and ability to participate in various biological interactions. The pyridinyl substituent introduces an additional basic nitrogen and can engage in hydrogen bonding and pi-stacking interactions. The electron-withdrawing nitrile group and the chloro substituent significantly influence the electronic properties and reactivity of the pyrazole ring.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 104771-35-9 |
| Molecular Formula | C₉H₅ClN₄ |
| Molecular Weight | 204.62 g/mol |
| Boiling Point | 395°C at 760 mmHg |
| Density | 1.39 g/cm³ |
| Flash Point | 192.7°C |
| XLogP3 | 1.8 |
| PSA (Polar Surface Area) | 54.5 Ų |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of this compound typically follows established routes for the formation of substituted pyrazoles. A common and effective strategy involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon component.
A plausible and widely utilized synthetic pathway for related pyrazole-4-carbonitriles involves the reaction of a hydrazine with a malononitrile derivative.[2] For the synthesis of the title compound, 2-hydrazinylpyridine would be the key hydrazine component.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol (Hypothetical, based on analogous syntheses)
Step 1: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
-
To a solution of 2-hydrazinylpyridine in a suitable solvent such as ethanol, add an equimolar amount of (ethoxymethylene)malononitrile.
-
The reaction mixture is typically refluxed for several hours to ensure complete cyclization. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is collected by filtration, washed with cold ethanol, and dried.
Step 2: Sandmeyer-type reaction to introduce the chloro group
-
The 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile intermediate is diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
The resulting diazonium salt is then treated with a solution of copper(I) chloride in hydrochloric acid.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography on silica gel to yield pure this compound.
Spectral and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a set of signals corresponding to the protons on the pyridine ring and the single proton on the pyrazole ring.
-
Pyrazole Proton (H3): A singlet is expected for the proton at the C3 position of the pyrazole ring, likely in the downfield region (δ 8.0-9.0 ppm).
-
Pyridine Protons: The four protons of the pyridinyl group will present as a complex set of multiplets in the aromatic region (δ 7.0-9.0 ppm), with characteristic coupling patterns. The proton ortho to the nitrogen will be the most downfield.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Nitrile Carbon (CN): A signal in the range of δ 110-120 ppm.
-
Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring. The carbon bearing the chlorine (C5) will be significantly shifted.
-
Pyridine Carbons: Five signals in the aromatic region corresponding to the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected around 2220-2240 cm⁻¹.[3]
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole and pyridine rings.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 204, with a characteristic isotopic pattern (M+2 peak at m/z 206 with approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.
-
Fragmentation: Common fragmentation patterns may include the loss of the nitrile group (-26 Da), the chloro group (-35 Da), or fragmentation of the pyridine ring.
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Figure 2: Key reactivity sites of this compound.
-
Nucleophilic Aromatic Substitution (SNAr) at C5: The chlorine atom at the C5 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group. This allows for the introduction of a variety of substituents, such as amino, alkoxy, or thioether groups, by reacting with appropriate nucleophiles.[4] This is a powerful strategy for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
-
Modification of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.
-
Coordination Chemistry of the Pyridinyl Nitrogen: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers. This property can be exploited in the design of metal-based catalysts or therapeutic agents.
Applications in Drug Discovery and Materials Science
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[5] this compound serves as a valuable intermediate for the synthesis of such bioactive molecules.
The strategic placement of the chloro, cyano, and pyridinyl groups allows for systematic modification and optimization of pharmacological properties. For instance, the C5 position can be functionalized to modulate potency and selectivity for a particular biological target, while the nitrile and pyridinyl groups can be modified to fine-tune physicochemical properties such as solubility and cell permeability.
In the realm of materials science, the nitrogen-rich structure and potential for metal coordination make this compound and its derivatives interesting candidates for the development of novel ligands, functional polymers, and energetic materials.[6]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its unique combination of a pyrazole core, a pyridinyl substituent, a reactive chloro group, and a modifiable nitrile functionality provides a rich platform for the generation of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, highlighting its potential for significant contributions to the fields of drug discovery and materials science. Further research into the specific applications and biological activities of derivatives of this compound is warranted and holds considerable promise.
References
-
Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (n.d.). PMC. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2025, August 7). ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
(PDF) 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2025, August 10). ResearchGate. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. [Link]
-
Proposed mechanism for the formation of pyrazole-4-carbonitrile... (n.d.). ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. [Link]
-
5-chloro-1-methyl-1h-pyrazole-4-carbonitrile. (n.d.). PubChemLite. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC. [Link]
-
One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. (n.d.). CONICET. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journals. [Link]
-
(PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 104771-35-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document, compiled by a Senior Application Scientist, offers a robust framework based on established synthetic methodologies for analogous structures, predicted characterization data, and a discussion of potential biological activities. This guide is intended to serve as a valuable resource for researchers initiating projects involving this compound or similar pyrazole-based scaffolds, enabling them to design synthetic strategies, anticipate analytical signatures, and explore potential therapeutic applications.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents with activities spanning anti-inflammatory, anticancer, antiviral, and neuroprotective domains[1]. The introduction of a carbonitrile group at the 4-position and a pyridinyl moiety at the 1-position, as seen in this compound, offers intriguing possibilities for modulating the compound's physicochemical properties and biological activity. The chloro-substituent at the 5-position further provides a handle for subsequent chemical modifications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings, including solubility, permeability, and potential for formulation.
| Property | Value | Source |
| CAS Number | 104771-35-9 | [2][3] |
| Molecular Formula | C₉H₅ClN₄ | [2][4] |
| Molecular Weight | 204.62 g/mol | [2][3] |
| Appearance | Predicted to be a solid | Inferred |
| Boiling Point | 395°C at 760 mmHg | [2][4] |
| Density | 1.39 g/cm³ | [2][4] |
| Flash Point | 192.7°C | [2][4] |
| XLogP3 | 1.8 | [2][4] |
Synthesis and Characterization
While a specific, detailed synthesis of this compound has not been reported in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous pyrazole derivatives. The following section outlines a robust, multi-step synthesis that leverages the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of hydrazones.
Proposed Synthetic Pathway
The proposed synthesis commences with the formation of a pyridyl hydrazone, followed by a Vilsmeier-Haack cyclization and formylation to yield a pyrazole-4-carbaldehyde intermediate. Subsequent conversion of the aldehyde to a nitrile and chlorination at the 5-position will afford the target compound.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Inferred)
Step 1: Synthesis of the Pyridyl Hydrazone Intermediate
-
Rationale: The initial step involves the condensation of 2-hydrazinopyridine with a suitable carbonyl compound to form the corresponding hydrazone. This reaction is typically straightforward and proceeds with high yield.
-
Procedure:
-
Dissolve 2-hydrazinopyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a substituted acetaldehyde or its equivalent (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for the synthesis of 4-formylpyrazoles from hydrazones[2][3][5]. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a cyclizing and formylating agent.
-
Procedure:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold DMF.
-
Add the pyridyl hydrazone from Step 1 to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.
-
Step 3: Conversion to the Nitrile
-
Rationale: The aldehyde can be converted to the corresponding nitrile via a two-step process involving the formation of an oxime followed by dehydration.
-
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde from Step 2 in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature until the aldehyde is consumed (monitored by TLC).
-
Isolate the intermediate oxime.
-
Dehydrate the oxime using a reagent such as acetic anhydride or thionyl chloride to yield the 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.
-
Purify the product by chromatography.
-
Step 4: Chlorination at the 5-Position
-
Rationale: The final step involves the electrophilic chlorination of the pyrazole ring at the 5-position.
-
Procedure:
-
Dissolve the pyrazole-4-carbonitrile from Step 3 in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction, wash with an aqueous solution to remove excess reagents, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Predicted Characterization Data
The following table summarizes the predicted spectroscopic data for the title compound, based on the analysis of structurally similar pyrazole derivatives found in the literature[6][7][8].
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons of the pyridyl ring (δ 7.0-8.5 ppm), a singlet for the C3-H of the pyrazole ring (δ ~8.0-8.5 ppm). |
| ¹³C NMR | Signals for the pyridyl carbons (δ 110-150 ppm), pyrazole ring carbons (C3, C4, C5; δ ~100-150 ppm), and the nitrile carbon (δ ~115 ppm). |
| IR (Infrared) | A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. |
| MS (Mass Spec) | A molecular ion peak [M]⁺ at m/z 204.02 and a characteristic [M+2]⁺ peak due to the chlorine isotope. |
Potential Biological Applications and Mechanism of Action
While no specific biological data for this compound has been published, the structural motifs present in this molecule suggest several potential areas for investigation in drug discovery.
Figure 2: Potential therapeutic applications based on structural motifs.
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors. The 1-aryl or 1-heteroaryl substitution pattern is crucial for targeting the ATP-binding site of various kinases. Further screening of this compound against a panel of kinases could reveal potential anticancer or anti-inflammatory activities.
-
GPCR Modulators: The combination of a pyridine and a pyrazole ring has been explored in the design of ligands for G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes, making them attractive drug targets.
-
Antimicrobial and Antiviral Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities[9][10][11]. The specific substitution pattern of the title compound may confer activity against various pathogens.
Safety and Handling
As with any research chemical with limited toxicological data, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Based on information for similar compounds, storage at 2-8°C under an inert atmosphere is recommended[3].
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a solid foundation for researchers by proposing a detailed synthetic route, predicting key analytical data, and outlining potential avenues for biological investigation. The insights provided herein are designed to accelerate research and development efforts centered on this and related pyrazole-based molecules, ultimately contributing to the discovery of novel therapeutic agents.
References
- Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(5), 316–318.
-
AALCHEM. (n.d.). 5-Chloro-1-(2-pyridyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances, 12(1), 1-13.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). National Institutes of Health. Retrieved from [Link]
- (2007). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3813.
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 759551.
-
PubChem. (n.d.). 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
- Synthesis and biological activity of a new class of enaminonitrile pyrazole. (2015).
- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2–17.
-
Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). University of Miami. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrazole Synthesis. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. Retrieved from [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2034.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 108.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- World Journal of Pharmaceutical Research. (2023). 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(3).
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sci-hub.st [sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide to the Reactivity of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Abstract
This compound (CAS No. 104771-35-9) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1] Its unique arrangement of a pyrazole core, a coordinating pyridine moiety, a reactive chloro-substituent, and a versatile nitrile group makes it a highly sought-after intermediate for the synthesis of complex molecular architectures. Pyrazole derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, rendering them "biologically privileged" scaffolds.[2][3][4] This guide provides a comprehensive analysis of the molecule's electronic characteristics and details the primary reaction pathways, with a focus on nucleophilic aromatic substitution at the C5 position and transformations of the C4-carbonitrile. Authored for researchers and drug development professionals, this document synthesizes mechanistic insights with practical, field-proven protocols to fully leverage the synthetic potential of this compound.
Molecular Profile and Electronic Characteristics
The is dictated by the interplay of its constituent functional groups. The pyrazole ring itself is an aromatic heterocycle, but its electronic nature is profoundly influenced by its substituents.
-
Electron-Withdrawing Groups: Both the 4-carbonitrile group (-CN) and the 1-(pyridin-2-yl) group act as potent electron-withdrawing moieties through inductive and mesomeric effects. The nitrogen atoms within the pyridine and pyrazole rings further contribute to a significant overall electron deficiency across the pyrazole core.[5]
-
Activation for Nucleophilic Attack: This pronounced electron-deficient character is the cornerstone of the molecule's primary reactivity. It renders the pyrazole ring, particularly the carbon atoms, electrophilic and highly susceptible to attack by nucleophiles. The C5 carbon, bearing the chloro leaving group, is especially activated for Nucleophilic Aromatic Substitution (SNAr).[5][6]
The diagram below illustrates the key electronic influences that govern the molecule's reactivity profile.
Caption: Electronic landscape of the title compound.
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable reaction for this scaffold is the displacement of the C5-chloro atom via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds through a two-step addition-elimination sequence, which is distinct from SN1 or SN2 pathways.[7]
Mechanism of Action
The SNAr mechanism is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C5 carbon. This step is typically rate-determining as it transiently disrupts the aromaticity of the pyrazole ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the second, faster step, aromaticity is restored by the expulsion of the chloride leaving group.
The presence of the electron-withdrawing nitrile and pyridine groups is critical; they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.[6][9]
Caption: Workflow of the SNAr addition-elimination mechanism.
Scope of Nucleophiles and Reaction Outcomes
A wide variety of nucleophiles can be employed to functionalize the C5 position, leading to diverse libraries of pyrazole derivatives. The choice of nucleophile is guided by the desired final product for applications in areas like crop protection or pharmacology.[4]
| Nucleophile Class | Representative Nucleophile | Expected Product at C5 | Typical Conditions |
| Amines | Aniline, Benzylamine | 5-amino- | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), 80-150 °C |
| Thiols | Thiophenol | 5-thioether- | Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., THF, DMF), RT-80 °C |
| Alkoxides | Sodium Methoxide | 5-methoxy- | NaOMe in Methanol, Reflux |
| Hydroxides | Potassium Hydroxide | 5-hydroxy- | Aqueous base, High Temperature |
Field-Proven Experimental Protocol: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Derivatives
This protocol provides a robust, self-validating methodology for the SNAr reaction with an amine nucleophile.
Objective: To synthesize a C5-amino substituted pyrazole derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate. Purge the flask with an inert gas (Nitrogen or Argon).
-
Causality Explanation: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, particularly if the nucleophile or product is sensitive. K₂CO₃ acts as a base to deprotonate the amine nucleophile (if it's an ammonium salt) or to scavenge the HCl byproduct, driving the reaction to completion.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.1-0.5 M concentration). Add the amine nucleophile to the stirring mixture.
-
Causality Explanation: DMF is a polar aprotic solvent, ideal for SNAr reactions. It effectively solvates the potassium cation of the base while leaving the nucleophile relatively "naked" and more reactive.
-
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water. A solid precipitate of the product should form.
-
Causality Explanation: Quenching with water precipitates the organic product, which is typically much less soluble in water than the inorganic salts (KCl, excess K₂CO₃) and DMF.
-
-
Purification: Collect the solid by vacuum filtration, washing thoroughly with water and then a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Reactivity of the 4-Carbonitrile Group
The nitrile functional group at the C4 position offers a secondary site for chemical modification, providing a powerful handle for further diversification of the pyrazole scaffold. These transformations are typically performed after substitution at the C5 position.
Key Transformations
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-carboxamide or 4-carboxylic acid. The hydrolysis of a related 5-chloropyrazole ester to its carboxylic acid is a known procedure, suggesting the nitrile can be similarly transformed.[10]
-
Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) can convert the nitrile to a 4-(aminomethyl) group.
-
Cyclization: The nitrile is an excellent electrophile for intramolecular cyclization reactions. For instance, if a 5-amino group is present, reaction with formamide or other reagents can lead to the formation of fused pyrazolo[3,4-d]pyrimidine systems, which are of significant interest in medicinal chemistry.[11][12]
Caption: Key synthetic transformations of the 4-carbonitrile group.
Conclusion
This compound is a versatile and highly reactive scaffold. Its electron-deficient pyrazole core, activated by potent electron-withdrawing groups, makes it an ideal substrate for nucleophilic aromatic substitution at the C5 position. This primary reactivity allows for the straightforward introduction of a wide range of functional groups, particularly amines. Subsequent modification of the C4-carbonitrile group through hydrolysis, reduction, or cyclization further expands its synthetic utility. The strategic, sequential functionalization of these two positions enables the construction of complex, highly decorated heterocyclic compounds, cementing its role as a valuable intermediate for researchers in drug discovery and materials science.
References
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
-
Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. Retrieved from [Link]
-
Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). National Institutes of Health. Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 5-Amino-1 H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (2025). PubMed. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. (n.d.). CONICET. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved from [Link]
-
Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020). YouTube. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous approved pharmaceuticals.[1] This document details the molecular structure, proposes a robust synthetic pathway, and outlines expected characterization data for this specific derivative. By integrating established synthetic methodologies for related pyrazole carbonitriles and drawing on spectroscopic and crystallographic data from analogous structures, this guide serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide range of biological targets. The market success of pyrazole-containing drugs underscores their therapeutic importance. This guide focuses on the specific derivative, this compound, which incorporates several key pharmacophoric features: a halogenated pyrazole ring and a pyridinyl substituent, both of which can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central pyrazole ring, substituted at position 1 with a pyridin-2-yl group, at position 4 with a carbonitrile group, and at position 5 with a chlorine atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104771-35-9 | [2] |
| Molecular Formula | C₉H₅ClN₄ | [2] |
| Molecular Weight | 204.62 g/mol | [2] |
| Exact Mass | 204.02000 u | [2] |
| Boiling Point | 395°C at 760 mmHg | [2] |
| Flash Point | 192.7°C | [2] |
| Density | 1.39 g/cm³ | [2] |
While a specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, provides valuable insights into the expected molecular geometry.[3] In this analogue, the pyrazole and the substituted phenyl rings are not coplanar, exhibiting a significant dihedral angle.[3] It is anticipated that the pyridinyl and pyrazole rings in the title compound will also adopt a non-planar conformation to minimize steric hindrance. The crystal packing is likely to be influenced by intermolecular interactions, such as halogen bonding and π-π stacking.
Caption: Molecular structure of this compound.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for the synthesis of substituted pyrazoles. A common and effective approach involves the cyclocondensation of a hydrazine derivative with a suitable 1,3-dielectrophilic species.
Rationale for Synthetic Strategy
The proposed synthesis leverages the readily available starting materials: 2-hydrazinopyridine and a chlorinated derivative of a β-ketonitrile or a similar precursor. The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent chlorination of pyrazolone precursors, offering a direct route to 5-chloropyrazole-4-carbaldehydes, which can be further converted to the desired carbonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 2-hydrazinopyridine (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield 1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
-
In a round-bottom flask, cool dimethylformamide (DMF) (5.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) to the cooled DMF with stirring.
-
To this Vilsmeier reagent, add 1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 3-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
Step 3: Conversion of the Aldehyde to the Carbonitrile
-
Dissolve 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as formic acid.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
The product, this compound, will precipitate and can be collected by filtration, washed with water, and purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data, based on the analysis of similar compounds, are presented below.[3][4][5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm), singlet for the pyrazole C3-H (δ ~8.0 ppm). |
| ¹³C NMR | Signals for the pyrazole and pyridine ring carbons, a characteristic signal for the nitrile carbon (δ ~115 ppm), and signals for the carbon atoms attached to chlorine and nitrogen. |
| IR (KBr, cm⁻¹) | A sharp, strong absorption band for the nitrile (C≡N) stretching vibration (~2220-2240 cm⁻¹), C=N and C=C stretching vibrations in the aromatic rings (1500-1600 cm⁻¹), and C-Cl stretching vibration (700-800 cm⁻¹). |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 204), along with an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound. |
Applications in Drug Discovery
The this compound scaffold holds significant potential for applications in drug discovery due to the established biological activities of related pyrazole derivatives.[1] The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while the pyridinyl group can participate in hydrogen bonding and π-stacking interactions with biological targets. The carbonitrile group is a common feature in many enzyme inhibitors. This compound could serve as a valuable starting point for the development of novel inhibitors for kinases, proteases, and other enzymes implicated in various diseases.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and the expected spectroscopic characterization of this compound. By leveraging existing knowledge of pyrazole chemistry, this document offers a solid foundation for researchers to synthesize and investigate this promising heterocyclic compound. The versatile nature of the pyrazole scaffold, combined with the specific substitutions in this derivative, makes it an attractive candidate for further exploration in the field of medicinal chemistry and drug development.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]
-
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
Sources
Spectroscopic and Structural Elucidation of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of the heterocyclic compound 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole and pyridine scaffolds in a wide range of biologically active compounds and functional materials. While direct experimental spectra for this specific molecule are not widely published, this guide offers a detailed theoretical elucidation based on established principles of spectroscopy and data from structurally analogous compounds. This predictive analysis serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic heteroaromatic core, consisting of a pyrazole ring substituted with a chloro group at the 5-position, a carbonitrile group at the 4-position, and a pyridin-2-yl group at the 1-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104771-35-9 | [1] |
| Molecular Formula | C₉H₅ClN₄ | [1] |
| Molecular Weight | 204.62 g/mol | [1] |
| Exact Mass | 204.0203 g/mol | [1] |
| XLogP3 | 1.8 | [1] |
| Boiling Point | 395°C at 760 mmHg (Predicted) | [1] |
| Flash Point | 192.7°C (Predicted) | [1] |
| Density | 1.39 g/cm³ (Predicted) | [1] |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the protons on the pyrazole and pyridine rings.
Predicted Chemical Shifts and Coupling Patterns
The electron-withdrawing nature of the nitrile and chloro substituents on the pyrazole ring, along with the heteroaromatic character of both rings, will influence the chemical shifts of the protons.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 (pyrazole) | 8.5 - 8.7 | singlet (s) | - | Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |
| H-6' (pyridine) | 8.6 - 8.8 | doublet of doublets (dd) | ~4.8, 1.0 | Most deshielded pyridine proton due to proximity to the nitrogen atom. |
| H-4' (pyridine) | 8.0 - 8.2 | triplet of doublets (td) | ~7.8, 1.8 | Influenced by the nitrogen atom and adjacent protons. |
| H-3' (pyridine) | 7.9 - 8.1 | doublet (d) | ~8.0 | Coupled to H-4'. |
| H-5' (pyridine) | 7.4 - 7.6 | triplet of doublets (tdd) | ~7.5, 4.8, 1.0 | Coupled to H-4', H-6', and H-3'. |
Experimental Protocol for ¹H NMR Spectroscopy
A general procedure for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse program with a sufficient number of scans will be employed to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.
Predicted Chemical Shifts
The chemical shifts of the carbon atoms are influenced by their hybridization, electronic environment, and proximity to electronegative atoms and functional groups.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 (pyrazole) | 148 - 150 | Attached to electronegative chlorine and nitrogen atoms. |
| C-3 (pyrazole) | 142 - 144 | Aromatic carbon in the pyrazole ring. |
| C-4 (pyrazole) | 95 - 97 | Shielded carbon attached to the nitrile group. |
| C≡N (nitrile) | 114 - 116 | Characteristic chemical shift for a nitrile carbon. |
| C-2' (pyridine) | 150 - 152 | Attached to the pyrazole ring and adjacent to the pyridine nitrogen. |
| C-6' (pyridine) | 149 - 151 | Deshielded by the adjacent nitrogen atom. |
| C-4' (pyridine) | 138 - 140 | Aromatic carbon in the pyridine ring. |
| C-3' (pyridine) | 122 - 124 | Aromatic carbon in the pyridine ring. |
| C-5' (pyridine) | 125 - 127 | Aromatic carbon in the pyridine ring. |
Note: These predictions are based on typical chemical shift ranges for similar heterocyclic systems. For a comprehensive list of ¹³C chemical shifts of various organic compounds, refer to resources like the Organic Chemistry Data website.[2]
Experimental Protocol for ¹³C NMR Spectroscopy
The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer is essential.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are generally necessary.
-
Data Processing: Standard processing techniques are applied, with chemical shifts referenced to the deuterated solvent peaks.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted Key Vibrational Frequencies
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, C-Cl, and aromatic C-H and C=C/C=N bonds.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretching |
| Nitrile (C≡N) | 2230 - 2220 | Strong | Stretching |
| Aromatic C=C/C=N | 1600 - 1450 | Medium to Strong | Stretching |
| C-Cl | 800 - 600 | Strong | Stretching |
Note: The presence of hydrogen bonding in the solid state can influence the N-H stretching frequency in related pyrazole compounds.[3]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.
Predicted Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Molecular Ion and Fragmentation
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak.
Expected Molecular Ion Peaks:
-
[M]⁺: m/z 204 (for ³⁵Cl)
-
[M+2]⁺: m/z 206 (for ³⁷Cl)
Key fragmentation pathways would likely involve the loss of small, stable molecules such as HCN, Cl, and cleavage of the bond between the pyrazole and pyridine rings.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is chosen based on the sample's properties and the desired information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizations
Molecular Structure
Figure 1: 2D structure of this compound.
Spectroscopic Analysis Workflow
Figure 2: General workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. While these predictions are based on sound chemical principles and data from analogous structures, it is imperative that they are confirmed through the acquisition and interpretation of experimental data. This guide serves as a foundational document to aid in that endeavor, facilitating the unambiguous identification and characterization of this important heterocyclic molecule.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link][4][5]
-
Synthesis of pyrazole-4-carbonitrile derivatives under different conditions. ResearchGate. [Link][6]
-
Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. [Link][7][8]
-
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. [Link][9]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link][10]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link][3]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link][2]
Sources
- 1. echemi.com [echemi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Derivatives of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4][5][6] Pyrazole derivatives have been successfully developed into drugs for a variety of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[2][3][7][8][9] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide focuses on a specific, yet highly promising, class of pyrazole derivatives: those derived from the 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile core. This scaffold combines the established biological significance of the pyrazole ring with the unique electronic features of a pyridine moiety, offering a distinct chemical space for the design of novel therapeutic agents. The presence of a chloro group at the 5-position and a carbonitrile at the 4-position provides key handles for further chemical derivatization, making it an attractive starting point for the synthesis of diverse compound libraries.
This guide will provide an in-depth exploration of the synthesis of the core structure and its key derivatives, discuss their potential biological activities based on related compounds, and outline future directions for research and development in this area.
Physicochemical Properties of the Core Scaffold
While extensive experimental data for the parent compound is not widely published, computational and supplier data provide some insight into its basic properties.
| Property | Value | Source |
| CAS Number | 104771-35-9 | [10] |
| Molecular Formula | C9H5ClN4 | [10] |
| Molecular Weight | 204.62 g/mol | [10] |
| XLogP3 | 1.8 | [10] |
| Boiling Point | 395°C at 760 mmHg | [10] |
| Flash Point | 192.7°C | [10] |
| Density | 1.39 g/cm³ | [10] |
Synthesis of the this compound Core
The synthesis of the this compound core can be approached through established methods for pyrazole synthesis, primarily involving the cyclization of a hydrazine derivative with a suitable three-carbon synthon. A plausible and commonly employed synthetic strategy is outlined below. This protocol is a representative example based on well-established pyrazole synthesis methodologies.
General Synthetic Approach
The construction of the pyrazole ring typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 4-carbonitrile substituted pyrazoles, a common precursor is a derivative of malononitrile.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of (3-chloropyridin-2-yl)hydrazine
The key starting material, (3-chloropyridin-2-yl)hydrazine, can be prepared from 2,3-dichloropyridine and hydrazine hydrate.
-
Reaction: 2,3-dichloropyridine is reacted with hydrazine hydrate in a suitable solvent such as ethoxyethanol at reflux temperature.
-
Work-up: Upon cooling, the (3-chloropyridin-2-yl)hydrazine product precipitates and can be isolated by filtration. This method offers good yields and purity.[11]
Step 2: Cyclization to form the Pyrazole Ring
The synthesized (3-chloropyridin-2-yl)hydrazine is then reacted with a suitable three-carbon component to form the pyrazole ring. A common and effective method involves the use of a malononitrile derivative.
-
Reactants: (3-chloropyridin-2-yl)hydrazine and a suitable malononitrile derivative (e.g., ethoxymethylenemalononitrile or a similar activated alkene).
-
Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a base.
-
Mechanism: The reaction proceeds via a Michael addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring.
Visualization of the Synthetic Pathway
Caption: General synthetic scheme for this compound.
Key Derivatives and Their Potential Biological Activities
While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the known pharmacological profile of related pyrazole and pyridine-containing molecules provides a strong basis for predicting their potential therapeutic applications. The chloro and nitrile functionalities serve as versatile handles for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Anticancer Activity: Pyrazole derivatives are well-known for their antiproliferative effects.[12] The introduction of various aryl and heteroaryl groups, as well as modifications at the nitrile and chloro positions, could lead to potent and selective anticancer agents.
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is a common feature in many antimicrobial and antifungal compounds.[3][7] Derivatives of the core molecule could be synthesized and screened for activity against a panel of bacterial and fungal strains.
-
Enzyme Inhibition: Pyrazoles have been shown to inhibit various enzymes, including kinases and reverse transcriptase.[13][14] The specific substitution pattern of the core molecule could be tailored to target specific enzymes implicated in disease pathways.
-
Herbicidal and Insecticidal Activity: Certain pyrazole derivatives have found applications in agriculture as herbicides and insecticides.[15]
Strategies for Derivatization:
The core structure offers several positions for chemical modification to generate a library of derivatives for biological screening.
Visualization of Derivatization Strategies
Caption: Potential sites for derivatization of the core scaffold.
Experimental Protocol: Representative Derivatization Reactions
1. Nucleophilic Substitution at the 5-Chloro Position:
The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.
-
Reaction: The core molecule can be reacted with various nucleophiles such as amines, alkoxides, or thiolates in the presence of a suitable base and solvent.
-
Example: Reaction with an amine (e.g., morpholine) in a polar aprotic solvent like DMF or NMP at elevated temperatures would yield the corresponding 5-amino derivative.
2. Transformation of the 4-Carbonitrile Group:
The nitrile group is a versatile functional group that can be converted into other functionalities.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
-
Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.
Structure-Activity Relationship (SAR) Insights from Related Compounds
While a dedicated SAR study for derivatives of this compound is not available, general trends from other pyrazole series can provide valuable guidance for designing new analogs with improved biological activity.
-
Substitution on the N1-Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its binding to biological targets.[12]
-
Modification at the C5-Position: The substituent at the 5-position plays a crucial role in determining the pharmacological profile. Replacing the chloro group with different functionalities can alter the lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for target engagement.[14]
-
Functionalization of the C4-Carbonitrile: Conversion of the nitrile to amides, carboxylic acids, or other groups can introduce new interaction points with biological targets and improve physicochemical properties such as solubility.
Future Directions and Opportunities
The this compound scaffold represents a promising starting point for the discovery of novel drug candidates. Future research in this area should focus on:
-
Synthesis of Diverse Libraries: The development of efficient and scalable synthetic routes to a wide range of derivatives is essential for comprehensive biological screening.
-
High-Throughput Screening: Screening of these compound libraries against a variety of biological targets, including kinases, proteases, and microbial strains, could identify novel lead compounds.
-
Computational Modeling: Molecular modeling and docking studies can aid in understanding the binding modes of active compounds and guide the rational design of more potent and selective analogs.
-
Investigation of Pharmacokinetic Properties: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for the development of drug-like candidates.
Conclusion
The derivatives of this compound hold significant potential in the field of drug discovery. The combination of the versatile pyrazole core with the unique electronic properties of the pyridine ring, along with the presence of reactive handles for further chemical modification, makes this scaffold a highly attractive starting point for the development of new therapeutic agents. Through systematic synthesis, biological evaluation, and structure-activity relationship studies, this class of compounds could yield novel drug candidates with improved efficacy and safety profiles for a range of diseases.
References
- US20050054707A1 - Pyrazole derivatives - Google P
-
Synthesis and biological activity of a new class of enaminonitrile pyrazole - ResearchGate. (URL: [Link])
-
Pyrazole derivatives as H4 antagonist compounds - Patent US-12234227-B2 - PubChem. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])
-
4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (URL: [Link])
-
PYRAZOLE DERIVATIVES AND HERBICIDES - European Patent Office - EP 0822187 A1 - Googleapis.com. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
(PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones - ResearchGate. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijraset.com [ijraset.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20050054707A1 - Pyrazole derivatives - Google Patents [patents.google.com]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physical Characteristics of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core linked to a pyridine ring and substituted with a chloro group and a nitrile function, suggests potential applications as a scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the characterization of new analogues a critical step in the exploration of their therapeutic potential.
This technical guide provides a summary of the known physical characteristics of this compound. While some fundamental properties have been reported by commercial suppliers, a comprehensive experimental determination of all its physical characteristics, including melting point and detailed spectral data, is not extensively available in the public domain. Consequently, this guide also furnishes detailed, field-proven experimental protocols for the determination of these essential properties, empowering researchers to perform a thorough characterization.
General Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These values are primarily sourced from commercial suppliers and computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₄ | Echemi[1] |
| Molecular Weight | 204.62 g/mol | Echemi[1] |
| Exact Mass | 204.02000 u | Echemi[1] |
| Density (Predicted) | 1.39 g/cm³ | Echemi[1] |
| Boiling Point (Predicted) | 395 °C at 760 mmHg | Echemi[1] |
| Flash Point (Predicted) | 192.7 °C | Echemi[1] |
| CAS Number | 104771-35-9 | Echemi[1] |
Experimental Protocols for Physical Characterization
The following protocols are presented as a guide for researchers to experimentally determine the key physical properties of this compound.
Melting Point Determination
Rationale: The melting point is a critical physical constant that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material. The tube is then inverted and gently tapped to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.
-
A second, fresh sample is then heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent will depend on the solubility of the compound.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Methodology: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is to subtract any absorbance from the crystal and the surrounding atmosphere.
-
Sample Spectrum: The sample spectrum is then recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed. The characteristic absorption bands are correlated with the presence of specific functional groups (e.g., C≡N, C-Cl, C=N, C-H, aromatic rings).
Mass Spectrometry (MS)
Rationale: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the ionization process can cause the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern can be analyzed to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and, consequently, the molecular formula.
Conclusion
This technical guide has provided an overview of the known physical characteristics of this compound and has outlined detailed experimental protocols for the determination of its key physical properties. While a complete experimental dataset for this compound is not currently available in the public domain, the methodologies described herein provide a robust framework for researchers to conduct a thorough physical characterization. The elucidation of these properties is a fundamental and necessary step in the advancement of research and development involving this and other novel chemical entities.
References
Sources
5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] Compounds incorporating this five-membered heterocycle exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The specific compound, this compound, presents a unique constellation of structural motifs—a halogenated pyrazole, a pyridinyl substituent, and a carbonitrile group—that suggests a high potential for potent and selective biological activity. While the precise molecular mechanism of this compound remains uncharacterized in publicly available literature, its structural architecture bears a striking resemblance to a well-established class of therapeutic agents: protein kinase inhibitors.[4][5] This guide, therefore, puts forth a primary hypothesis that this compound functions as an inhibitor of one or more protein kinases. We will provide a comprehensive, field-proven framework for the systematic elucidation of its mechanism of action, from initial target identification to cellular pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the deconvolution of novel small molecule mechanisms.
The Kinase Inhibitor Hypothesis: A Rationale
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[4][7] The rationale for hypothesizing that this compound is a kinase inhibitor is based on extensive structure-activity relationship (SAR) data from the field.[1][2]
-
The Pyrazole Core: The pyrazole ring serves as a versatile scaffold that can orient substituents in a precise three-dimensional arrangement to fit into the ATP-binding pocket of kinases.[8]
-
The Pyridinyl Moiety: The 1-(pyridin-2-yl) group is a common feature in many potent kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often forming a critical interaction with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.[9] This interaction mimics the adenine portion of ATP.
-
Substitutions: The chloro and carbonitrile groups at positions 5 and 4, respectively, can contribute to binding affinity and selectivity by engaging in additional interactions within the ATP pocket or by modulating the electronic properties of the pyrazole ring system.
Given this strong structural precedent, a logical and efficient path to determining the mechanism of action is to systematically investigate the compound's activity against the human kinome.
A Multi-Pronged Strategy for Target Identification and Validation
To rigorously identify and validate the molecular target(s) of this compound, a multi-step, self-validating experimental workflow is essential. This approach combines broad, unbiased screening with focused, direct biophysical validation in a cellular context.
Caption: A generalized workflow for small molecule target identification and validation.
Phase 1: Unbiased Kinome Profiling
The first step is to perform a broad screen to understand the compound's selectivity profile across the human kinome.[10][11] This provides an unbiased view of potential targets.
Experimental Protocol: Kinome-Wide Profiling Screen
-
Service Selection: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology's HotSpot™, Eurofins' KinaseProfiler™). These services provide access to large panels of purified, active kinases.[12]
-
Compound Submission: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against their largest available kinase panel.
-
Assay Principle: These services typically employ radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based methods to measure kinase activity.[12][13] The output is generally reported as the percent inhibition of kinase activity relative to a vehicle (DMSO) control.
-
Data Analysis & Hit Selection: Analyze the screening data to identify kinases that are significantly inhibited by the compound. A common threshold for a "hit" is >50% inhibition at the lower screening concentration. Prioritize hits based on both potency and apparent selectivity.
Data Presentation: Hypothetical Kinome Profiling Results
| Kinase Target | Family | % Inhibition at 1 µM | % Inhibition at 10 µM | Hit Status |
| Kinase A | Tyrosine Kinase | 95% | 99% | Primary Hit |
| Kinase B | Ser/Thr Kinase | 88% | 96% | Primary Hit |
| Kinase C | Tyrosine Kinase | 45% | 75% | Secondary Hit |
| Kinase D | Ser/Thr Kinase | 12% | 35% | Not a Hit |
| ... (400+ others) | <10% | <20% | Not a Hit |
Phase 2: IC₅₀ Determination and Validation
Once primary hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: In Vitro Kinase IC₅₀ Determination
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is standard.[6]
-
Kinase Reaction: In a multi-well plate, combine the purified kinase, its specific substrate peptide, and the kinase assay buffer. Add the serially diluted compound or DMSO control.[6]
-
Initiation and Detection: Initiate the reaction by adding ATP. After a defined incubation period (e.g., 60 minutes at 30°C), stop the reaction and measure the output. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is quantified, which is inversely proportional to kinase inhibition.[6]
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[6]
Data Presentation: Hypothetical IC₅₀ Values
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
Phase 3: Confirmation of Direct Target Engagement in a Cellular Milieu
A critical step in the validation process is to confirm that the compound physically binds to its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15] CETSA is based on the principle that ligand binding stabilizes a protein, resulting in an increased melting temperature.[16][17]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line known to express the target kinase (e.g., Kinase A). Treat the cells with a saturating concentration of the compound (e.g., 10-100x the IC₅₀) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., from 37°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[18]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target kinase (e.g., Kinase A) remaining in the soluble fraction using a sensitive detection method like Western blotting or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity from the Western blot. Plot the normalized intensity against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample confirms direct target engagement in the cell.[16]
Delineating the Downstream Cellular Consequences
Confirming target engagement is a crucial milestone. The final phase of the investigation is to demonstrate that this engagement leads to a functional consequence on the kinase's signaling pathway and results in a measurable cellular phenotype.
Pathway Modulation Analysis
If this compound inhibits Kinase A, then the phosphorylation of Kinase A's known downstream substrates should decrease. This can be readily assessed by Western blotting.
Caption: A hypothetical signaling pathway modulated by a small molecule inhibitor.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Treat cells with increasing concentrations of the compound for an appropriate time. Include a positive control (a known stimulus for the pathway) and a negative control (vehicle).
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membranes with a primary antibody specific for the phosphorylated form of a known substrate of Kinase A (e.g., anti-phospho-Substrate).
-
Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: A dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control provides strong evidence of on-target pathway inhibition.
Conclusion
The journey from a novel chemical entity to a well-understood pharmacological tool is a systematic process of hypothesis generation, rigorous testing, and multi-faceted validation. For this compound, the structural features strongly suggest a mechanism of action rooted in protein kinase inhibition. The technical guide presented here outlines a logical, robust, and field-proven strategy to test this hypothesis. By progressing from broad kinome screening to specific IC₅₀ determination, confirming target binding in cells with CETSA, and finally linking this engagement to downstream pathway modulation, researchers can build a comprehensive and self-validating profile of the compound's mechanism of action. This foundational knowledge is indispensable for its future development as a chemical probe or a potential therapeutic agent.
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (PubMed) [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (Samara Journal of Science) [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (NCBI) [Link]
-
Kinase Screening & Profiling Service. (BPS Bioscience) [Link]
-
Quantitative Kinome Profiling Services. (CD Biosynsis) [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (ACS Publications) [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (PubMed Central) [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (NIH) [Link]
-
Kinome Profiling Service. (MtoZ Biolabs) [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (ACS Publications) [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (Annual Reviews) [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (PubMed Central) [Link]
-
Small-molecule Target and Pathway Identification. (Broad Institute) [Link]
-
Cellular Thermal Shift Assay (CETSA). (News-Medical.Net) [Link]
-
Can anyone suggest a protocol for a kinase assay?. (ResearchGate) [Link]
-
Kinase Panel Screening and Profiling Service. (Reaction Biology) [Link]
-
CETSA. (cetsa.com) [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Celtarys Research) [Link]
-
In vitro kinase assay. (Protocols.io) [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (PubMed Central) [Link]
-
Identifying novel drug targets with computational precision. (ScienceDirect) [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (RSC Publishing) [Link]
-
Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. (PubMed) [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (SciSpace) [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (ResearchGate) [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (PMC) [Link]
-
Identification, mechanism of action, and antitumor activity of a small molecule inhibitor of hippo, TGF-β, and Wnt signaling pathways. (PubMed) [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. biosynsis.com [biosynsis.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. annualreviews.org [annualreviews.org]
- 17. CETSA [cetsa.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Pyrazole Carbonitriles: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the design of bioactive molecules.[1][2][3] Its unique electronic properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, contribute to its versatile binding capabilities with various biological targets.[4] When functionalized with a carbonitrile (-C≡N) group, the resulting pyrazole carbonitrile scaffold exhibits a remarkable spectrum of pharmacological activities, positioning it as a "privileged structure" in modern drug discovery.[5][6] This guide provides an in-depth exploration of the diverse biological activities of pyrazole carbonitrile compounds, offering mechanistic insights, experimental protocols, and data-driven analysis to inform and guide researchers in the fields of medicinal chemistry and drug development.
The significance of the pyrazole nucleus is underscored by its presence in numerous FDA-approved drugs, spanning therapeutic areas from inflammation to oncology.[2][7] The addition of the carbonitrile moiety often enhances the potency and selectivity of these compounds, contributing to their efficacy as anticancer, antimicrobial, and kinase-inhibiting agents.[5][8][9] This document will delve into these key areas, elucidating the structure-activity relationships (SAR) that govern the biological effects of this fascinating class of compounds.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrazole carbonitrile derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide array of human cancer cell lines.[8][10][11][12] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell growth, survival, and metastasis.[7][11]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazole carbonitriles exert their anticancer effects is the inhibition of protein kinases.[9][13] These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[14]
Several pyrazole carbonitrile compounds have been identified as potent inhibitors of various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Pyrazole carbonitrile derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[8]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Dual inhibitors targeting both EGFR and VEGFR have been developed from the pyrazole carbonitrile scaffold, demonstrating significant anticancer properties.[8]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition by pyrazole-based compounds can lead to mitotic arrest and cell death in cancer cells.[9]
-
p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer. Pyrano[2,3-c]pyrazole derivatives, which contain a pyrazole carbonitrile core, have been investigated as potential allosteric inhibitors of p38 MAP kinase.[15]
Signaling Pathway of a Representative Pyrazole Carbonitrile Kinase Inhibitor
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole carbonitrile compound.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyrazole carbonitrile derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 29 | MCF7 (Breast) | 17.12 | [8] |
| HepG2 (Liver) | 10.05 | [8] | |
| A549 (Lung) | 29.95 | [8] | |
| Caco2 (Colon) | 25.24 | [8] | |
| Compound 75 | SMMC7721 (Liver) | 0.76 | [8] |
| SGC7901 (Gastric) | 2.01 | [8] | |
| HCT116 (Colon) | 1.23 | [8] | |
| Compound 50h | 786-0 (Renal) | 9.9 µg/mL | [10] |
| MCF-7 (Breast) | 31.87 µg/mL | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Pyrazole carbonitrile derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][16]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazole carbonitrile compounds are still under investigation. However, it is believed that their activity may stem from their ability to:
-
Inhibit Essential Enzymes: They may target enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Disrupt Cell Membranes: The lipophilic nature of some pyrazole derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes.
-
Interfere with Quorum Sensing: Some compounds may inhibit the communication systems that bacteria use to coordinate their virulence.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the bacterial or fungal strain in an appropriate broth medium to a standardized concentration (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrazole carbonitrile compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculate Wells: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Antimicrobial Activity Screening
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Synthesis of Pyrazole Carbonitrile Derivatives
The synthesis of pyrazole carbonitrile derivatives can be achieved through various synthetic routes, often involving multi-component reactions which offer advantages in terms of efficiency and atom economy.[17][18] A common and effective method is a one-pot, three-component reaction.[17]
General Synthetic Scheme
A widely employed synthetic strategy involves the reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[17]
Reaction Scheme:
Aromatic Aldehyde + Malononitrile + Phenylhydrazine → 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile
This reaction often proceeds under mild conditions and can be catalyzed by various catalysts, including environmentally benign options like sodium chloride in aqueous media.[17]
Experimental Protocol: One-Pot Synthesis of a Pyrazole Carbonitrile Derivative
This protocol describes a general procedure for the synthesis of a 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.
Step-by-Step Methodology:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol). Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide). Stir the mixture at room temperature until the formation of the Knoevenagel condensation product is observed (often indicated by a precipitate).[17]
-
Cyclization with Hydrazine: To the reaction mixture, add phenylhydrazine (1 mmol) and continue stirring at room temperature or with gentle heating.[17]
-
Isolation and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates out of the reaction mixture. Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol), and purify it by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).[17]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[19]
Conclusion and Future Directions
Pyrazole carbonitrile compounds represent a highly versatile and promising scaffold in the realm of medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, largely driven by their ability to inhibit key cellular targets, warrants their continued exploration and development. Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will enable more rational drug design.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their translation into clinical candidates.
-
Exploration of New Therapeutic Areas: The diverse biological activities of pyrazole carbonitriles suggest their potential application in other disease areas, such as inflammatory and neurodegenerative disorders.[1][20]
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of novel pyrazole carbonitrile-based therapeutics to address unmet medical needs.
References
-
Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC - NIH. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH. Available at: [Link]
-
Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - PubMed Central. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]
-
Synthesis of pyrazole-4-carbonitrile derivatives under different conditions. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
-
Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]
-
Reported examples of pyrazoles as anticancer agents with different... ResearchGate. Available at: [Link]
-
Pyrazole derivatives 10-16 preliminary antibacterial activity versus... ResearchGate. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. Semantic Scholar. Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. JCHR. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. NIH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. Available at: [Link]
-
Synthesis and biological study of new pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available at: [Link]
-
Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. ResearchGate. Available at: [Link]
-
Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. Available at: [Link]
-
Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. PubMed. Available at: [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. srrjournals.com [srrjournals.com]
- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 14. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics.[4][5] A significant number of approved drugs incorporate the pyrazole core, demonstrating its clinical significance across various diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2] Many of these drugs function as kinase inhibitors, leveraging the pyrazole's structural features to compete with ATP in the kinase binding pocket.[6][7]
This document provides detailed application notes and protocols for 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile , a specific derivative that combines several key pharmacophoric features. While this compound is a distinct chemical entity, its specific biological activities are not yet extensively documented in peer-reviewed literature. Therefore, this guide adopts a hypothesis-driven approach, postulating its potential applications based on the well-established bioactivities of structurally related pyrazole-4-carbonitrile and 1-(pyridin-2-yl)pyrazole analogs. The protocols provided herein are designed to be robust and adaptable, enabling researchers to systematically investigate the therapeutic potential of this promising compound.
Molecular Profile and Hypothesized Therapeutic Applications
The structure of this compound integrates three key motifs that suggest its potential as a bioactive agent:
-
1-(Pyridin-2-yl)-pyrazole Core: The pyridinyl group at the N1 position can act as a hydrogen bond acceptor and engage in pi-stacking interactions, which are crucial for binding to protein targets, particularly kinases.[8]
-
5-Chloro Substitution: The chloro group at the C5 position can enhance binding affinity through halogen bonding and improve metabolic stability.
-
4-Carbonitrile Moiety: The carbonitrile group is a versatile functional group that can participate in hydrogen bonding and dipole-dipole interactions within a target's active site.
Based on these structural features and the broader landscape of pyrazole-based inhibitors, we hypothesize that this compound may exhibit significant activity in the following areas:
-
Oncology: As a potential kinase inhibitor or a cytotoxic agent. Many pyrazole derivatives have shown potent anti-proliferative effects on various cancer cell lines.[9][10][11]
-
Inflammation: Through the inhibition of key inflammatory mediators, a known activity of many pyrazole-containing compounds.[2][9]
The following sections provide detailed protocols to explore these hypothesized applications.
PART 1: Application in Oncology - Kinase Inhibition and Anti-Proliferative Activity
The structural resemblance of this compound to known kinase inhibitors suggests its potential as an anticancer agent.[7] The following protocols are designed to evaluate its efficacy as both a direct kinase inhibitor and a general anti-proliferative agent against cancer cell lines.
Experimental Workflow: Oncology
Caption: Workflow for evaluating anticancer properties.
Protocol 1.1: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of specific protein kinases implicated in cancer, such as AKT or Cyclin-Dependent Kinases (CDKs).[6][7]
Rationale: The pyridinyl-pyrazole scaffold is a common feature in many ATP-competitive kinase inhibitors. This assay will quantify the compound's ability to interfere with the phosphotransferase activity of a chosen kinase.
Materials:
-
This compound
-
Recombinant human kinase (e.g., AKT1, CDK2/cyclin A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and either the test compound, positive control, or vehicle (DMSO) to the kinase assay buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes), as recommended by the assay kit manufacturer.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 1.2: Cancer Cell Line Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on various human cancer cell lines.
Rationale: This assay provides a broad measure of the compound's ability to inhibit cancer cell growth, which is a fundamental characteristic of a potential anticancer agent.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidic isopropanol)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include vehicle (DMSO) and positive controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
PART 2: Application in Inflammation - Evaluation of Anti-inflammatory Properties
The pyrazole scaffold is a key component of several anti-inflammatory drugs.[2] This section outlines a protocol to investigate the potential of this compound to modulate inflammatory responses in a cellular model.
Experimental Workflow: Inflammation
Caption: Workflow for assessing anti-inflammatory activity.
Protocol 2.1: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Objective: To determine if this compound can suppress the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated macrophages.
Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay serves as a primary screen for anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent Kit
-
Positive control (e.g., Dexamethasone)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only treated cells.
Data Presentation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Hypothesized Bioactivity Profile of this compound
| Application Area | Proposed Target/Assay | Parameter | Expected Outcome |
| Oncology | Kinase Inhibition (e.g., AKT, CDK2) | IC50 | Low micromolar to nanomolar activity |
| Oncology | Cancer Cell Proliferation (MCF-7, HCT116) | GI50 | Dose-dependent inhibition of cell growth |
| Inflammation | LPS-induced NO production (RAW 264.7) | IC50 | Reduction in nitric oxide levels |
Conclusion and Future Directions
The pyridine-substituted pyrazole carbonitrile, this compound, represents a molecule of significant interest for medicinal chemistry research. Based on a solid foundation of structure-activity relationships from analogous compounds, it is a prime candidate for investigation as a kinase inhibitor for oncological applications and as a modulator of inflammatory pathways. The protocols detailed in this guide provide a comprehensive framework for the initial characterization of its biological activity. Positive results from these assays would warrant further investigation into its mechanism of action, selectivity profile, and potential for in vivo efficacy studies.
References
- Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 5-chloro-pyrazole-4-carbonitrile. Sigma-Aldrich.
- Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances.
- Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. ChemicalBook.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and biological activity of a new class of enaminonitrile pyrazole. Journal of the Serbian Chemical Society.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Biomedical Science.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Clinical Research.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. Amerigo Scientific.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Strategic Use of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile in Modern Organic Synthesis
Abstract
This guide provides an in-depth exploration of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a highly versatile and strategic building block in organic synthesis. Possessing a unique combination of reactive sites—a displaceable chloro group, a transformable nitrile moiety, and a metal-coordinating pyridyl group—this compound serves as a powerful scaffold for the rapid generation of molecular complexity. We will dissect its core reactivity, offering field-proven insights and detailed, step-by-step protocols for its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in drug discovery and materials science.
Introduction: A Scaffold of Strategic Importance
This compound (CAS No. 104771-35-9) has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its pyrazole core is a cornerstone of numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in a wide range of biological interactions. The strategic placement of its functional groups makes it an exceptionally valuable intermediate for library synthesis and lead optimization.
Key Structural Features:
-
C5-Chloro Group: An excellent leaving group, priming the molecule for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[2][3]
-
C4-Nitrile Group: A versatile functional handle that can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or utilized in cycloaddition reactions to construct fused heterocyclic systems.[4]
-
N1-Pyridyl Group: Acts as a powerful coordinating group and directing group in certain metal-catalyzed C-H activation reactions, while also modulating the electronic properties and solubility of the entire scaffold.[5]
| Property | Value | Source |
| CAS Number | 104771-35-9 | [6] |
| Molecular Formula | C₉H₅ClN₄ | [6] |
| Molecular Weight | 204.62 g/mol | [6] |
| Density | 1.39 g/cm³ | [7] |
| Boiling Point | 395°C at 760 mmHg | [6] |
Below is a diagram illustrating the primary reaction pathways available for this scaffold.
Caption: Core reactivity map of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The pyrazole ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is amplified by the electron-withdrawing nature of the adjacent nitrile group and the pyridyl ring nitrogen atoms. Consequently, the C5-chloro substituent is readily displaced by a variety of soft and hard nucleophiles. This reaction typically proceeds via a concerted mechanism or through a high-energy, transient Meisenheimer intermediate.[8][9]
Causality: The choice of base and solvent is critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is often used to neutralize the HCl generated in situ without competing with the primary nucleophile. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base and the intermediate complex, accelerating the reaction.
Protocol 2.1: Synthesis of a 5-Anilino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Derivative
This protocol details a general procedure for the reaction with an aromatic amine.
Materials:
-
This compound (1.0 equiv.)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the starting pyrazole).
-
Add the substituted aniline to the mixture.
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion (typically 4-12 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
| Nucleophile Class | Typical Conditions | Product Type |
| Primary/Secondary Amines | K₂CO₃ or DIPEA, DMF, 80-120 °C | 5-Amino-pyrazoles |
| Thiols | NaH or K₂CO₃, THF/DMF, 25-60 °C | 5-(Alkyl/Aryl)thio-pyrazoles |
| Alcohols/Phenols | NaH, THF, 25-60 °C | 5-(Alkoxy/Aryloxy)-pyrazoles |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern drug discovery for forging C-C and C-heteroatom bonds.[10] The C5-Cl bond of our scaffold is a competent electrophilic partner in these transformations, enabling access to a vast chemical space that is inaccessible via traditional SNAr.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the method of choice for installing new aryl or vinyl groups at the C5-position.[11]
Causality: The selection of the catalyst system is paramount. For an electron-deficient heterocyclic chloride, a catalyst with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often required to facilitate the challenging oxidative addition step.[11] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system like 1,4-dioxane/water ensures that both the organic and inorganic reagents are sufficiently soluble.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic Acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.
-
Reaction Monitoring: Monitor for the consumption of the starting material via TLC or LC-MS (typically 6-18 hours).
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
| Catalyst System | Base | Solvent | Typical Temperature | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 °C | Classic conditions, good for many substrates. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | Robust and reliable for heteroaryl chlorides. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 °C | For challenging or sterically hindered couplings. |
Transformations of the C4-Nitrile Group
The nitrile functionality is a linchpin for further derivatization, offering a gateway to other critical functional groups.
Protocol 4.1: Acid-Catalyzed Hydrolysis to the Carboxylic Acid
This transformation is fundamental for preparing analogs for biological screening or for use in subsequent amide couplings.
Materials:
-
5-substituted-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (1.0 equiv.)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
To a round-bottom flask, add the starting pyrazole-4-carbonitrile.
-
Carefully add a 1:1 mixture of concentrated H₂SO₄ and water. Caution: This is a highly exothermic process; add the acid slowly to the water in an ice bath.
-
Heat the mixture to reflux (typically 110-120 °C) for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by LC-MS, observing the mass change from the nitrile to the carboxylic acid.
-
Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 2-3. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash with cold water and dry under vacuum. If no solid forms, extract the aqueous layer multiple times with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the product.
Conclusion
This compound stands out as a superior synthetic intermediate. Its predictable and versatile reactivity at both the C5-chloro and C4-nitrile positions allows for the systematic and efficient construction of diverse molecular architectures. The protocols outlined herein provide a robust foundation for researchers to harness the full synthetic potential of this scaffold, accelerating the pace of discovery in both academic and industrial settings. By understanding the causality behind the reaction conditions, scientists can rationally troubleshoot and adapt these methods to their specific synthetic targets, paving the way for the next generation of therapeutics and advanced materials.
References
-
A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. (2023). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2019). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Introduction: The Scientific Merit of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
The heterocyclic scaffold of pyrazole is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The fusion of a pyrazole ring with a pyridine moiety, as seen in this compound, creates a molecule with significant potential for drug discovery and development. Pyridine and pyrazole derivatives have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The specific combination of a chloro substituent and a carbonitrile group on the pyrazole ring further enhances its chemical reactivity and potential for biological interactions, making it a valuable building block for the synthesis of novel therapeutic agents.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of this compound. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their experimental design.
Synthetic Protocol: A Multi-Step Approach to the Target Compound
The synthesis of this compound can be strategically achieved through a multi-step pathway involving the initial formation of the pyrazole core, followed by functionalization at the C4 and C5 positions. This approach allows for controlled introduction of the desired substituents.
Sources
analytical methods for 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile characterization
An Application Guide to the Comprehensive Characterization of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Abstract: This document provides a detailed guide to the essential analytical methodologies for the structural elucidation, purity assessment, and physicochemical characterization of this compound (Molecular Formula: C₉H₅ClN₄, Molecular Weight: 204.62 g/mol ). This guide is intended for researchers, chemists, and quality control specialists in the fields of medicinal chemistry, drug development, and materials science. We offer not just protocols, but the underlying scientific rationale for each technique, ensuring a comprehensive understanding of the characterization workflow.
Introduction: The Imperative for Rigorous Characterization
This compound is a heterocyclic compound featuring a pyrazole core linked to a pyridine ring, and further functionalized with a chloro group and a carbonitrile moiety. Such substituted pyrazole frameworks are cornerstones in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] The precise arrangement and purity of this molecular architecture are critical determinants of its chemical reactivity, biological function, and safety profile. Therefore, an unambiguous and thorough analytical characterization is not merely a procedural step but a fundamental requirement for advancing research and development.
This application note details a multi-technique approach, leveraging the strengths of spectroscopy, spectrometry, chromatography, and thermal analysis to build a complete and validated profile of the target compound.
The Analytical Workflow: A Synergistic Approach
The characterization of a novel compound is a process of assembling complementary pieces of evidence. No single technique provides all the necessary information. The following workflow illustrates a logical progression from initial identification to comprehensive structural and physical profiling.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Chromatographic Analysis for Purity Determination
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for assessing the purity of synthetic compounds. Its primary function is to separate the target molecule from any unreacted starting materials, by-products, or degradation products. The resulting chromatogram provides a quantitative measure of purity based on the relative area of the main peak. For pyridine and pyrazole derivatives, C18 columns with acidified mobile phases provide excellent peak shape and resolution.[4][5][6]
Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation and Conditions:
-
System: A standard HPLC or UPLC system with a UV detector.
-
Data Acquisition: Chromatographic data software.
-
-
Execution:
-
Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample solution.
-
Run the gradient method as defined in the table below.
-
Monitor the chromatogram at the determined λ_max (e.g., ~254 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to the product to determine its purity.
| Parameter | Recommended Setting | Justification |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm | Standard for retaining moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidifier improves peak shape for nitrogen-containing heterocycles.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.4 - 1.0 mL/min | Adjusted based on column diameter and particle size. |
| Column Temp. | 25 - 40 °C | Maintains consistent retention times and improves peak efficiency. |
| Detection | UV Diode Array Detector (DAD) at 254 nm | Aromatic nature of the compound ensures strong UV absorbance. |
Mass Spectrometry for Molecular Weight and Formula Confirmation
Rationale: Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺. A key feature to observe is the characteristic isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two distinct peaks for the molecular ion (M and M+2) separated by 2 Da, with a corresponding ~3:1 intensity ratio.[8] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[9]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation:
-
System: An ESI-MS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS.
-
-
Execution:
-
Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).
-
Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
-
Data Analysis:
-
Identify the peak cluster corresponding to the [M+H]⁺ ion.
-
Verify the m/z values for the ³⁵Cl and ³⁷Cl isotopologues.
-
Confirm the ~3:1 intensity ratio.
-
For HRMS data, compare the measured exact mass to the theoretical mass to confirm the elemental formula.
-
| Species | Theoretical Exact Mass (m/z) | Expected Observation |
| [C₉H₅³⁵ClN₄ + H]⁺ | 205.0276 | Major peak for the protonated molecule. |
| [C₉H₅³⁷ClN₄ + H]⁺ | 207.0246 | Peak at M+2 with ~32% the intensity of the major peak. |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Rationale: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For pyrazole derivatives, NMR is crucial for confirming the substitution pattern and the identity of the tautomer present in solution.[10][11][12]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.
-
Instrumentation:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Execution:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve ambiguities and confirm assignments.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign protons to their respective positions on the pyridine and pyrazole rings.
-
Assign the signals in the ¹³C spectrum based on chemical shifts and, if available, 2D correlation data.
-
Predicted NMR Data (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted δ, Multiplicity, J) | ¹³C NMR (Predicted δ) | Rationale |
| Pyrazole-H3 | ~8.5-8.8 ppm (s, 1H) | ~145-150 ppm | The sole proton on the pyrazole ring, typically downfield. |
| Pyridine-H6 | ~8.6-8.8 ppm (dd, 1H) | ~148-152 ppm | Ortho to the pyridine nitrogen, significantly deshielded. |
| Pyridine-H3 | ~8.1-8.3 ppm (d, 1H) | ~110-115 ppm | Ortho to the point of attachment to the pyrazole. |
| Pyridine-H4 | ~7.9-8.1 ppm (t, 1H) | ~138-142 ppm | Meta to the pyridine nitrogen. |
| Pyridine-H5 | ~7.4-7.6 ppm (t, 1H) | ~122-126 ppm | Para to the point of attachment. |
| Pyrazole-C4 | N/A | ~90-95 ppm | Carbon bearing the nitrile group, highly shielded. |
| Pyrazole-C5 | N/A | ~140-145 ppm | Carbon bearing the chloro group. |
| C≡N | N/A | ~115-120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Pyridine-C2 | N/A | ~150-155 ppm | Carbon attached to the pyrazole nitrogen. |
FTIR Spectroscopy for Functional Group Identification
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[13][14] For this compound, FTIR is particularly useful for confirming the presence of the carbonitrile (C≡N) group, which has a very characteristic and sharp absorption, as well as vibrations associated with the aromatic pyridine and pyrazole rings.[15][16]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation:
-
System: An FTIR spectrometer equipped with an ATR accessory.
-
-
Execution:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2220-2240 | C≡N stretch | Carbonitrile |
| ~3050-3150 | C-H stretch | Aromatic (Pyridine & Pyrazole) |
| ~1580-1610 | C=N and C=C stretch | Aromatic Ring Vibrations |
| ~1400-1500 | C=C stretch | Aromatic Ring Vibrations |
| ~750-850 | C-Cl stretch | Chloro Group |
Thermal Analysis for Physicochemical Profiling
Rationale: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the material's physical properties, including melting point, crystallinity, and thermal stability.[17][18][19] This data is vital for handling, storage, and formulation development.
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum or ceramic pan.
-
Instrumentation:
-
System: A DSC instrument and a separate TGA or a simultaneous thermal analyzer (STA).
-
-
Execution:
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).
-
TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe decomposition.
-
-
Data Analysis:
-
DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The area under this peak relates to the enthalpy of fusion.
-
TGA: Determine the onset temperature of decomposition (Tₔ), which indicates the upper limit of the compound's thermal stability.
-
X-ray Crystallography: The Definitive Structure
Rationale: When a suitable single crystal can be obtained, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule in the solid state.[1][20][21] It confirms not only the atomic connectivity but also provides precise bond lengths, bond angles, and information about intermolecular packing and interactions, which can be crucial for understanding its physical properties and potential biological interactions.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. Collect diffraction data, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).
-
Data Analysis: Analyze the final refined structure to obtain precise molecular geometry and details of the crystal packing.
Data Synergy and Final Confirmation
The true power of this multi-technique approach lies in the synergy of the data. The information from each experiment should be cross-validated to build an irrefutable case for the compound's identity, purity, and structure.
Caption: Interrelation of analytical data confirming the compound's identity.
References
-
Elguero, J., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Al-Majedy, Y. K., et al. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules. Available at: [Link]
-
Kumar, D., et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]
-
Freitas, A. A., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Hranjec, M., et al. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]
-
Rees, R. G., & Green, M. J. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Al-Azawi, F. I. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]
-
Fronabarger, J. W., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at: [Link]
-
Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Chemistry – An Asian Journal. Available at: [Link]
-
Sangani, C. B., et al. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]
-
Al-Omran, F., et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
Sielicka, M., et al. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers. Available at: [Link]
-
Kande, S. R., et al. Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
ResearchGate. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available at: [Link]
-
Al-Amiery, A. A., et al. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]
-
van der Maas, L., et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
Wang, Y., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Barry, S. T., et al. Thermal Atomic Layer Deposition of Silver Metal Using Silver Alkoxide Precursors in Combination with a Hydroborane Co-reactant. Chemistry of Materials. Available at: [Link]
-
Kumar, S., & Kumar, V. FTIR Spectroscopy for Carbon Family Study. Journal of Materials Science & Technology. Available at: [Link]
-
NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key? Available at: [Link]
-
ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]
-
ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. Available at: [Link]
-
Doran, G., & Stevens, M. M. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods. Available at: [Link]
-
NIST. Pyridine. NIST WebBook. Available at: [Link]
-
SpectraBase. Pyrazole - Optional[FTIR] - Spectrum. Available at: [Link]
-
Zeller, M., et al. SYNTHESIS, ESI AND FAB MASS SPECTROMETRY, AND X- RAY ANALYSIS OF DI- AND TRICATIONIC PYRIDINIUM SUBSTITUTED PYRIMIDINES. ARKIVOC. Available at: [Link]
-
Vanacova, S., et al. Analysis of protein chlorination by mass spectrometry. Free Radical Biology and Medicine. Available at: [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
The Elkchemist. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Available at: [Link]
-
McAllister, T. Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. Australian Journal of Chemistry. Available at: [Link]
-
López-Lorente, Á. I., et al. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education. Available at: [Link]
-
PubChem. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.ru [sci-hub.ru]
- 13. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 16. spectrabase.com [spectrabase.com]
- 17. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rigaku.com [rigaku.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. mdpi.com [mdpi.com]
- 21. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
Application Notes & Protocols for Pyrazole Derivatives in Drug Discovery
A Senior Application Scientist's Guide to a Privileged Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to be chemically modified have led to its incorporation into a multitude of clinically significant drugs.[4][5][6] Pyrazole-containing pharmaceuticals demonstrate a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5] This guide provides a comprehensive overview of the pharmacology of key pyrazole-based drugs, details their mechanisms of action, summarizes critical structure-activity relationship (SAR) data, and presents relevant experimental protocols for their synthesis and evaluation.
Pharmacological Significance and Core Chemical Properties
The pyrazole nucleus is a π-excessive aromatic system, a feature that significantly influences its chemical reactivity and utility in drug design.[2] The two nitrogen atoms confer unique properties: the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can function as a hydrogen bond acceptor.[7] This dual nature allows pyrazole moieties to form specific, multipoint interactions within the binding sites of biological targets, enhancing potency and selectivity.[7]
The metabolic stability of the pyrazole ring is another crucial factor contributing to its prevalence in approved drugs.[6] Its resistance to enzymatic degradation ensures better pharmacokinetic profiles, a desirable trait for any drug candidate. The exploration of pyrazole derivatives spans numerous therapeutic areas, making it a "privileged scaffold" for medicinal chemists.[4][5][6]
Key Therapeutic Applications & Mechanisms of Action: Case Studies
The versatility of the pyrazole core is best illustrated by examining its role in several blockbuster drugs.
Case Study 1: Celecoxib (Anti-inflammatory)
Celecoxib (Celebrex®) is a selective non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8][9]
-
Mechanism of Action: Celecoxib's primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][11] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[11] Non-selective NSAIDs inhibit both enzymes, leading to common gastrointestinal side effects.[9] Celecoxib's selectivity for COX-2 allows it to reduce inflammation and pain while minimizing these adverse effects.[9][11] The diaryl-substituted pyrazole structure, specifically its polar sulfonamide side chain, binds to a hydrophilic side pocket near the active site of COX-2, conferring its selectivity.[8][9]
Caption: Mechanism of Action of Celecoxib.
Case Study 2: Sildenafil (Erectile Dysfunction)
Sildenafil (Viagra®) is a widely known medication used to treat erectile dysfunction and pulmonary arterial hypertension.[12][13]
-
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[12][14][15] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO).[14] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[12][14] cGMP is a second messenger that causes smooth muscle relaxation, leading to vasodilation and increased blood flow, resulting in an erection.[12] The action of cGMP is terminated by PDE5, which breaks it down.[15] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and inflow of blood.[12][13][14] The molecular structure of sildenafil is similar to that of cGMP, allowing it to act as a competitive binding agent for PDE5.[12]
Caption: Mechanism of Action of Sildenafil.
Case Study 3: Rimonabant (Anti-Obesity - A Cautionary Tale)
Rimonabant (Acomplia®) was developed as an anti-obesity drug but was later withdrawn from the market due to severe psychiatric side effects.[16][17]
-
Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[16][17][18] The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite and energy balance.[16][19] Activation of CB1 receptors, for instance by the body's own endocannabinoids, stimulates appetite.[18] By blocking these receptors in the brain and peripheral tissues like adipose tissue, Rimonabant was designed to decrease appetite, reduce food intake, and promote weight loss.[16][18][19] While effective for weight loss, the blockade of CB1 receptors in the brain also led to an increased risk of depression and suicidal thoughts, highlighting the complexity of targeting central nervous system receptors and leading to its withdrawal.[16][17]
Structure-Activity Relationships (SAR) of Pyrazole Derivatives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.
For the CB1 receptor antagonists like Rimonabant, key structural requirements for potent activity were identified:[20][21]
-
Position 1: A 2,4-dichlorophenyl substituent was found to be optimal for binding affinity.[20][21][22]
-
Position 3: A carboxamido group, particularly a piperidinyl carboxamide, provided the best selectivity for the CB1 receptor over the CB2 receptor.[20][22]
-
Position 5: A para-substituted phenyl ring, such as a p-chlorophenyl or p-iodophenyl group, was crucial for potent antagonistic activity.[20][21]
| Drug Class | Position 1 Substituent | Position 3 Substituent | Position 5 Substituent | Key Activity Determinant |
| COX-2 Inhibitors | Benzenesulfonamide | Trifluoromethyl | 4-methylphenyl | The sulfonamide moiety is crucial for selective binding to the COX-2 side pocket.[8][9] |
| PDE5 Inhibitors | Methyl | Propoxyphenylsulfonylethoxy | N/A (fused ring) | The overall shape mimics cGMP, allowing competitive binding to the PDE5 active site.[12] |
| CB1 Antagonists | 2,4-dichlorophenyl | Piperidinyl carboxamide | 4-chlorophenyl | All three positions are critical for high-affinity and selective receptor antagonism.[20][21] |
Application Notes & Protocols
This section provides generalized protocols for the synthesis and evaluation of pyrazole derivatives, intended as a starting point for researchers.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
The most common and versatile method for synthesizing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[23] This approach allows for diverse substitutions at positions 1, 3, and 5.
Causality: The reaction relies on the nucleophilic nature of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent dehydration (loss of two water molecules) drives the reaction towards the formation of the stable aromatic pyrazole ring.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If using a hydrochloride salt, add a mild base like sodium acetate (1.2 eq) to liberate the free hydrazine.
-
Reaction: Stir the mixture at room temperature or heat under reflux (typically 60-80 °C) for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Rationale: Purification is essential to remove unreacted starting materials and byproducts, ensuring the final compound's purity for biological testing.
-
-
Characterization: The structure and purity of the final pyrazole derivative must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: General workflow for pyrazole synthesis and validation.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity and selectivity of a newly synthesized pyrazole derivative against COX-1 and COX-2 enzymes.
Causality: This assay measures the enzymatic activity of COX-1 and COX-2 by detecting the amount of prostaglandin E₂ (PGE₂) produced from the arachidonic acid substrate. An effective inhibitor will reduce the amount of PGE₂ produced. Comparing the inhibition of both enzymes allows for the determination of selectivity.
Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available, purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of the test pyrazole compound (and a reference standard like Celecoxib) in DMSO. Create a series of dilutions to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the enzyme (either COX-1 or COX-2), a cofactor solution (containing glutathione and hematin), and the test compound at various concentrations. Include appropriate controls:
-
Negative Control: DMSO vehicle only (represents 100% enzyme activity).
-
Positive Control: A known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Stop Reaction: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).
-
Quantification: Quantify the amount of PGE₂ produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The colorimetric signal in the ELISA is inversely proportional to the amount of PGE₂.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2.
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2). A high SI value indicates strong selectivity for COX-2.
Future Perspectives
The pyrazole scaffold continues to be a fertile ground for drug discovery.[6] Current research is heavily focused on developing pyrazole-based kinase inhibitors for oncology, targeting enzymes like PARP and Hsp90.[7][24] Additionally, the inherent versatility of pyrazole chemistry allows for its use in developing novel agents against emerging infectious diseases and neurodegenerative disorders.[5] The combination of established synthetic routes, proven therapeutic success, and vast potential for chemical modification ensures that pyrazole derivatives will remain a central focus in medicinal chemistry for the foreseeable future.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 15, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 15, 2026, from [Link]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
-
Sildenafil - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025). Retrieved January 15, 2026, from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
- [Mode of action of sildenafil]. (2000). Nihon rinsho. Japanese journal of clinical medicine, 58(1), 199-204.
-
What is the mechanism of Rimonabant? - Patsnap Synapse. (2024). Retrieved January 15, 2026, from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 15, 2026, from [Link]
-
What is Rimonabant used for? - Patsnap Synapse. (2024). Retrieved January 15, 2026, from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved January 15, 2026, from [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). Expert Opinion on Pharmacotherapy, 7(10), 1341-1352.
-
The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. (2023). Retrieved January 15, 2026, from [Link]
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). Retrieved January 15, 2026, from [Link]
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (2009). International Journal of Obesity, 33(9), 947-955.
-
Rimonabant - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (1999). Retrieved January 15, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Retrieved January 15, 2026, from [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6500.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). Retrieved January 15, 2026, from [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4231.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1845-1856.
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6586.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1677-1708.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1735.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 649939.
-
Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
-
Hsp90 inhibitor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
PYRAZOLE- Synthesis, Reactions and Medicinal uses - YouTube. (2020). Retrieved January 15, 2026, from [Link]
-
B Pharmacy 4th Semester Syllabus. (n.d.). Carewell Pharma. Retrieved January 15, 2026, from [Link]
- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Sildenafil - Wikipedia [en.wikipedia.org]
- 13. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 14. droracle.ai [droracle.ai]
- 15. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Rimonabant used for? [synapse.patsnap.com]
- 17. Rimonabant - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 19. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 24. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Investigating 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile in Agrochemical Research
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
The search for novel, effective, and environmentally conscious crop protection agents is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, heterocyclic compounds, particularly those built upon the pyrazole scaffold, have emerged as exceptionally valuable.[1][2] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore, giving rise to compounds with potent insecticidal, herbicidal, and fungicidal properties.[1][2][3]
The commercial success of phenylpyrazole insecticides, most notably Fipronil, has cemented the importance of this chemical class. These agents typically function by disrupting the central nervous system of insects, often by blocking GABA-gated chloride channels, which leads to hyperexcitation and death.[4] The continuous need to overcome pest resistance and improve selectivity profiles drives the exploration of novel pyrazole derivatives.
This document focuses on 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 104771-35-9), a compound of significant interest due to its unique structural features. The incorporation of a pyridinyl group and a cyano moiety suggests the potential for novel interactions with biological targets and modified physicochemical properties compared to existing phenylpyrazoles. These application notes provide a comprehensive guide for researchers investigating this compound, outlining a proposed synthesis, hypothetical mechanism of action, and detailed protocols for its evaluation as a potential agrochemical candidate.
Physicochemical Properties of the Target Compound
A foundational understanding of a compound's physical and chemical properties is critical for formulation, delivery, and toxicological studies.
| Property | Value | Source |
| CAS Number | 104771-35-9 | [5] |
| Molecular Formula | C₉H₅ClN₄ | [5] |
| Molecular Weight | 204.62 g/mol | [5] |
| Boiling Point | 395°C at 760 mmHg | [5] |
| Flash Point | 192.7°C | [5] |
| Density | 1.39 g/cm³ | [5] |
| XLogP3 | 1.8 | [5] |
Part 1: Synthesis Protocol
The synthesis of substituted pyrazole-4-carbonitriles is well-documented, often proceeding through the condensation of a hydrazine derivative with a malononitrile-derived precursor.[6] The following protocol is a proposed, high-yield pathway for the synthesis of this compound based on established synthetic strategies.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol: Synthesis
Rationale: This two-step synthesis first builds the core pyrazole ring via a well-established condensation reaction, which is known for its high regioselectivity.[6] The second step employs a Sandmeyer-type reaction to replace the 5-amino group with a chloro group, a standard transformation in heterocyclic chemistry.
Materials & Reagents:
-
(Ethoxymethylene)malononitrile
-
2-Hydrazinopyridine
-
Absolute Ethanol (EtOH)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Chloride (CuCl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Procedure:
Step 1: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (Intermediate)
-
In a 250 mL round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of hydrazine).
-
To this solution, add (ethoxymethylene)malononitrile (1.0 eq) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. The choice of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product may precipitate.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol. If not, reduce the solvent volume under vacuum using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure intermediate.
Step 2: Synthesis of this compound
-
Suspend the intermediate from Step 1 (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve copper(II) chloride (1.2 eq) in concentrated HCl and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuCl₂ solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the final product by column chromatography on silica gel to obtain pure this compound.
Part 2: Proposed Mechanism of Action (MoA)
Many successful pyrazole-based insecticides target ion channels in the insect nervous system.[1] Based on its structural similarity to known insecticides, we hypothesize that this compound acts as a modulator of either GABA-gated chloride channels or ryanodine receptors (RyRs).
-
GABA Receptor Antagonism: Like Fipronil, the compound could act as a non-competitive antagonist of the GABA receptor, blocking the influx of chloride ions and leading to neuronal hyperexcitability and paralysis.[4]
-
Ryanodine Receptor Modulation: Alternatively, it could target ryanodine receptors, which are large intracellular calcium channels essential for muscle contraction.[7][8] Modulating these channels leads to uncontrolled calcium release from internal stores, causing muscle spasms, paralysis, and death.[7]
Hypothetical MoA Pathway Diagram
Caption: Potential mechanism of action via ion channel disruption.
Part 3: Protocols for Agrochemical Screening
A tiered screening approach is essential for efficiently evaluating a novel compound's potential. This workflow progresses from broad primary screening to more detailed secondary and mechanistic studies.
Agrochemical Evaluation Workflow
Caption: Tiered workflow for evaluating insecticidal potential.
Protocol 3.1: Primary Insecticidal Screening (Leaf-Dip Bioassay)
Rationale: This method is a standard for evaluating the efficacy of compounds against leaf-eating insects, such as the tomato leafminer (Tuta absoluta). It tests for both contact and ingestion toxicity.
Target Pest: Tuta absoluta (third-instar larvae) or similar lepidopteran pest.
Materials & Reagents:
-
Test compound, dissolved in acetone or DMSO.
-
Triton X-100 or similar surfactant.
-
Distilled water.
-
Positive Control: Commercial-grade Fipronil.
-
Negative Control: Solvent + surfactant solution.
-
Fresh, unsprayed tomato leaves.
-
Petri dishes (9 cm diameter) with moistened filter paper.
Procedure:
-
Prepare Test Solutions: Prepare a stock solution of the test compound (e.g., 1000 ppm) in the chosen solvent. Create the final test solution (e.g., 100 ppm) by diluting the stock in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. Prepare positive and negative control solutions similarly.
-
Leaf Treatment: Dip individual tomato leaf disks into the respective test solutions for 10-15 seconds.
-
Drying: Place the treated leaf disks on a wire rack and allow them to air dry completely in a fume hood.
-
Assay Setup: Place one treated leaf disk into each Petri dish on top of the moistened filter paper.
-
Insect Introduction: Introduce one third-instar larva into each Petri dish. Use at least 20 replicates per treatment group.
-
Incubation: Maintain the dishes in a controlled environment chamber (e.g., 23 ± 2°C, 60 ± 10% RH, 14:10 L:D photoperiod).
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-introduction. Larvae are considered dead if they do not move when prodded with a fine brush.
Protocol 3.2: Secondary Screening (Dose-Response Assay)
Rationale: To quantify the potency of the compound, a dose-response assay is performed to determine the concentration required to kill 50% of the test population (LC₅₀).
Procedure:
-
Based on the results of the primary screen, prepare a serial dilution of the test compound to create a range of at least 5-7 concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm).
-
Follow the same leaf-dip bioassay procedure as in Protocol 3.1 for each concentration.
-
Record mortality data at a fixed time point (e.g., 48 hours).
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula.[9]
-
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100
-
Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.
-
-
Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.
Hypothetical Dose-Response Data Presentation
| Concentration (ppm) | No. of Insects | No. of Dead | Observed Mortality (%) | Corrected Mortality (%) |
| 0 (Control) | 20 | 1 | 5.0 | - |
| 1 | 20 | 3 | 15.0 | 10.5 |
| 5 | 20 | 6 | 30.0 | 26.3 |
| 10 | 20 | 11 | 55.0 | 52.6 |
| 25 | 20 | 16 | 80.0 | 78.9 |
| 50 | 20 | 19 | 95.0 | 94.7 |
| Calculated LC₅₀ | 9.8 ppm |
Part 4: Analytical Methods
Rationale: A robust analytical method is crucial for quality control of the synthesized compound, residue analysis in environmental samples, and pharmacokinetic studies. A reverse-phase High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS/MS) method is recommended.
Protocol 4.1: LC-MS/MS Quantification
Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of the purified compound in acetonitrile.
-
Sample Preparation: Extract the compound from the matrix of interest (e.g., plant tissue, soil) using an appropriate solvent (e.g., QuEChERS method), centrifuge, and filter the supernatant.
-
Chromatography: Use a gradient elution method, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the compound from the column.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Determine the optimal precursor ion (the protonated molecule [M+H]⁺) and at least two product ions for Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.
-
Quantification: Construct a calibration curve from the standards and quantify the compound in the unknown samples.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new agrochemicals. The protocols outlined in this document provide a comprehensive framework for its synthesis, biological evaluation, and analysis. Initial screening should focus on a broad range of common agricultural pests, including those from the orders Lepidoptera, Coleoptera, and Hemiptera. Should the compound demonstrate significant activity, further research should be directed towards elucidating its precise mechanism of action, conducting crop safety studies, and evaluating its environmental fate and toxicological profile. The structural novelty of this compound offers a valuable opportunity to develop next-generation crop protection agents.
References
- Vertex AI Search. (2026). 1H-Pyrazole-4-carbonitrile: A Green Chemistry Approach to Agrochemical Synthesis.
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]
- BenchChem. (2025). Application Notes: Synthesis of Phenylpyrazole-Based Agrochemicals.
-
National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
- ResearchGate. (2025). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
-
CONICET. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
World Health Organization. (n.d.). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. Available at: [Link]
-
ResearchGate. (2025). 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-3-[3H3]-methylsulfanyl-1H-pyrazole-4-carbonitrile (CTOM): Synthesis and Characterization of a Novel and Selective Insect GABA Receptor Radioligand. Available at: [Link]
- Royal Society of Chemistry. (n.d.).
-
National Institutes of Health. (2010). Ryanodine receptor calcium channels and their partners as drug targets. Available at: [Link]
-
National Institutes of Health. (n.d.). Ryanodine receptors: structure, expression, molecular details, and function in calcium release. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ryanodine receptor calcium channels and their partners as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ryanodine receptors: structure, expression, molecular details, and function in calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.who.int [iris.who.int]
Application Note & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole Carbonitriles
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional pharmacophore capable of engaging with a variety of biological targets through hydrogen bonding and π–π stacking interactions.[3] Consequently, this scaffold is a cornerstone in the development of potent kinase inhibitors for oncology, anti-inflammatory agents, and compounds targeting the central nervous system.[1][3]
Among the numerous synthetic routes, the cyclocondensation of aminopyrazole carbonitriles with 1,3-bielectrophilic partners stands out for its efficiency, modularity, and high functional group tolerance.[4] This guide provides a detailed exploration of this synthetic strategy, offering researchers in drug development and organic synthesis a comprehensive resource. We will delve into the mechanistic underpinnings that govern regioselectivity, present field-tested protocols, and offer practical guidance for characterization and troubleshooting.
The Key Precursor: 5-Aminopyrazole-4-carbonitriles
The success of the entire synthesis hinges on the quality and availability of the starting aminopyrazole. 5-Amino-1H-pyrazole-4-carbonitriles are versatile building blocks, typically prepared through the condensation of β-ketonitriles with hydrazine derivatives.[5][6] This reaction proceeds via the initial formation of a hydrazone, which then undergoes intramolecular cyclization by the attack of the second nitrogen atom on the nitrile carbon to yield the desired 5-aminopyrazole.[5] The accessibility of diverse β-ketonitriles allows for a wide range of substituents to be introduced at the 3-position of the pyrazole ring, providing a direct handle for tuning the properties of the final pyrazolo[1,5-a]pyrimidine product.
The Core Transformation: Mechanism of Cyclocondensation
The formation of the pyrazolo[1,5-a]pyrimidine ring system from a 5-aminopyrazole-4-carbonitrile and a 1,3-dielectrophile is a classic example of a cyclocondensation reaction. The generally accepted mechanism involves two key steps:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic 5-amino group of the pyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent).
-
Intramolecular Cyclization and Dehydration: This is followed by an intramolecular cyclization where the N1 nitrogen of the pyrazole ring attacks the second electrophilic center. The resulting intermediate then undergoes dehydration (or elimination of another leaving group) to yield the aromatic pyrazolo[1,5-a]pyrimidine core.
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
The Strategic Synthesis of Pyrazole-Containing Scaffolds via Multicomponent Reactions: A Guide for Researchers
For Immediate Application in Pharmaceutical and Agrochemical Research & Development
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its prevalence in blockbuster drugs highlights the critical need for efficient and versatile synthetic methodologies to access novel pyrazole-containing molecules. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity from simple starting materials.[4] This guide provides an in-depth exploration of key MCRs involving pyrazole carbonitriles, complete with detailed protocols and mechanistic insights to empower researchers in the fields of drug discovery and materials science.
The Power of Pyrazole Carbonitriles as Building Blocks
5-Aminopyrazole-4-carbonitriles are particularly valuable synthons in MCRs. The presence of multiple nucleophilic sites—the amino group and the pyrazole ring nitrogens—coupled with the electrophilic character of the nitrile group, allows for a diverse range of chemical transformations.[5][6] This inherent reactivity makes them ideal candidates for the construction of complex, fused heterocyclic systems, which are of significant interest in the development of new bioactive compounds.[6][7]
Key Multicomponent Reactions and Protocols
This section details the application of pyrazole carbonitriles in two prominent MCRs: the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of imidazo[1,2-b]pyrazoles and a four-component reaction for the construction of pyrano[2,3-c]pyrazoles.
Groebke-Blackburn-Bienaymé (GBB) Reaction: Access to Imidazo[1,2-b]pyrazoles
The GBB reaction is a three-component condensation of an amino-heterocycle, an aldehyde, and an isocyanide, providing a convergent and efficient route to various fused imidazoles.[8][9] The use of 5-aminopyrazole-4-carbonitrile as the amino-heterocycle component allows for the facile synthesis of imidazo[1,2-b]pyrazole scaffolds.[10]
Mechanistic Rationale: The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the aldehyde for nucleophilic attack by the exocyclic amino group of the pyrazole.[11][12] The resulting iminium ion is then trapped by the isocyanide, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization via nucleophilic attack by a ring nitrogen of the pyrazole, followed by tautomerization, affords the final imidazo[1,2-b]pyrazole product.[10] The choice of an acid catalyst is crucial; it must be strong enough to promote imine formation without leading to unwanted side reactions.
Figure 1: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Synthesis of 2-(tert-butyl)-6-p-tolyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile [10]
This protocol describes a one-pot, two-step synthesis.
-
Step 1: Synthesis of 5-amino-3-(p-tolyl)-1H-pyrazole-4-carbonitrile (Intermediate)
-
To a solution of p-tolylacetonitrile (10 mmol) in anhydrous toluene (20 mL), add sodium methoxide (15 mmol) and diethyl oxalate (12 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Add hydrazine hydrate (10 mmol) and reflux for 8 hours.
-
Cool the reaction mixture, acidify with dilute HCl, and collect the precipitate by filtration. Wash with water and dry to obtain the intermediate pyrazole.
-
-
Step 2: Groebke-Blackburn-Bienaymé Reaction
-
To a solution of 5-amino-3-(p-tolyl)-1H-pyrazole-4-carbonitrile (1 mmol) and p-tolualdehyde (1.2 mmol) in ethanol (10 mL), add a catalytic amount of perchloric acid (20 mol%).
-
Stir the mixture for 10 minutes at room temperature.
-
Add tert-butyl isocyanide (1.2 mmol) and continue stirring for 15 minutes.
-
The product precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
| Component | Role | Key Considerations |
| 5-Aminopyrazole-4-carbonitrile | Trifunctional building block | Provides the core pyrazole ring and the nucleophilic amino group. |
| Aldehyde | Electrophilic component | Aromatic and aliphatic aldehydes can be used. Electron-withdrawing groups may increase reactivity. |
| Isocyanide | "Carbon-donor" | A variety of isocyanides can be employed, influencing the substitution pattern of the final product. |
| Acid Catalyst (e.g., HClO₄) | Promoter | Facilitates the formation of the reactive iminium ion intermediate.[10] |
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles are a class of fused heterocycles with a broad spectrum of biological activities, including potential as inhibitors of human Chk1 kinase.[13] The four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate provides a highly efficient and atom-economical route to these valuable scaffolds.[4][13]
Mechanistic Rationale: The reaction proceeds through a domino sequence of reactions. Initially, a Knoevenagel condensation between the aldehyde and malononitrile forms an arylidene malononitrile. Concurrently, the β-ketoester and hydrazine hydrate react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the arylidene malononitrile, followed by intramolecular cyclization and tautomerization, yields the final dihydropyrano[2,3-c]pyrazole product.[4][14] The use of a mild base like piperidine or sodium benzoate catalyzes both the Knoevenagel condensation and the Michael addition steps.[13]
Figure 2: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [13]
-
To a mixture of 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in water (10 mL), add hydrazine hydrate (1 mmol).
-
Add a catalytic amount of sodium benzoate (10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
The solid product that forms is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
| Component | Role | Key Considerations |
| Aldehyde | Electrophilic component | A wide range of aromatic aldehydes can be used. |
| Malononitrile | Active methylene compound | Provides the nitrile group and a reactive methylene for the Knoevenagel condensation. |
| Ethyl Acetoacetate | β-Ketoester | Reacts with hydrazine to form the pyrazolone intermediate in situ. |
| Hydrazine Hydrate | N-N source | Forms the pyrazole ring. Phenylhydrazine can also be used to introduce a phenyl substituent on the pyrazole nitrogen.[13] |
| Catalyst (e.g., Sodium Benzoate) | Mild base | Promotes the condensation and addition reactions.[13] |
Future Perspectives
The field of multicomponent reactions involving pyrazole carbonitriles continues to expand, with ongoing efforts to develop novel transformations, employ greener reaction conditions, and explore the synthesis of increasingly complex molecular architectures.[15] The application of these methodologies is poised to accelerate the discovery of new therapeutic agents and functional materials. By providing a solid foundation in the theory and practice of these powerful reactions, this guide aims to facilitate innovation and discovery in chemical and pharmaceutical research.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Available at: [Link]
-
Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Available at: [Link]
-
Multicomponent reactions using C,N-binucleophilic nature of aminopyrazoles: construction of pyrazole-fused heterocycles. Available at: [Link]
-
Synthesis of Oxazolo-, Thiazolo-, Pyrazolo-, and Imidazo-Fused Heterocycles by Multi-Component Reactions (Part 2). Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. Available at: [Link]
-
Multicomponent synthesis of pentacyclic pyran fused pyrazolo benzo[h]quinolines. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. Available at: [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Available at: [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Available at: [Link]
-
Two-component reactions of 5-amino-pyrazole derivatives with various... Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available at: [Link]
-
The Groebke‐Blackburn‐Bienaymé Reaction. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link]
-
One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. d-nb.info [d-nb.info]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a Strategic Intermediate in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and development, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for targeting a wide range of biological targets, from enzymes to receptors. Within this important class of heterocycles, 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 104771-35-9) has emerged as a particularly valuable and versatile intermediate.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its synthesis, key reactions, and its application in the construction of high-value compounds, particularly those with potential as kinase inhibitors. The protocols and notes provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Molecular Structure and Key Features:
Figure 1. Chemical structure of this compound.
The strategic placement of three key functional groups defines the synthetic potential of this molecule:
-
The 5-Chloro Group: This is the primary reactive site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of amine, alcohol, and thiol functionalities.
-
The 4-Carbonitrile Group: This electron-withdrawing group activates the pyrazole ring and can be further elaborated into other functional groups such as amides, carboxylic acids, or tetrazoles.
-
The 1-(Pyridin-2-yl) Group: This moiety can influence the overall solubility and pharmacokinetic properties of the final compound and provides an additional site for potential coordination or hydrogen bonding interactions.
Synthesis of the Intermediate
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar 5-chloro-4-formylpyrazoles, followed by conversion of the aldehyde to a nitrile.
Step 1: Synthesis of 1-(pyridin-2-yl)-5-pyrazolone
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 2-hydrazinopyridine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield 1-(pyridin-2-yl)-5-pyrazolone.
Step 2: Vilsmeier-Haack Chloroformylation
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-(pyridin-2-yl)-5-pyrazolone (1.0 eq) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain crude 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
Step 3: Conversion of Aldehyde to Nitrile
-
To a solution of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to yield this compound.
Characterization Data (Expected):
| Property | Value |
| Molecular Formula | C₉H₅ClN₄ |
| Molecular Weight | 204.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ 8.5-8.6 (m, 1H), 8.0-8.1 (s, 1H), 7.8-7.9 (m, 1H), 7.4-7.5 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 150-152, 148-150, 140-142, 138-140, 122-124, 114-116, 112-114, 90-92 |
| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1580 (C=N), ~780 (C-Cl) |
| Mass Spec (ESI) | m/z 205 [M+H]⁺ |
Key Applications and Protocols
The primary utility of this compound lies in its ability to undergo nucleophilic aromatic substitution at the C5 position. This reaction opens the door to a vast array of derivatives with diverse biological activities.
Application 1: Synthesis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Derivatives
The replacement of the 5-chloro group with an amino functionality is a cornerstone transformation. The resulting 5-aminopyrazole core is a key component in many kinase inhibitors, including those targeting Janus kinases (JAKs).[3]
Workflow for Synthesis of 5-Aminopyrazole Derivatives:
Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the synthesis of a 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile derivative.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or dioxane, add the desired primary or secondary amine (1.2-1.5 eq).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-amino derivative.
Expected Characterization of a Representative 5-Aminopyrazole Derivative:
-
¹H NMR: The disappearance of the pyrazole proton signal and the appearance of new signals corresponding to the introduced amine moiety. A broad singlet for the N-H proton(s) may also be observed.
-
¹³C NMR: A downfield shift of the C5 carbon of the pyrazole ring.
-
IR: Appearance of N-H stretching bands in the region of 3200-3500 cm⁻¹.
-
Mass Spec: The molecular ion peak will correspond to the mass of the starting material minus the mass of chlorine plus the mass of the added amine.
Application 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
The 5-aminopyrazole-4-carbonitrile scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These bicyclic structures are also prevalent in a number of kinase inhibitors and other biologically active molecules.[4][5]
Reaction Scheme for Pyrazolo[3,4-d]pyrimidine Formation:
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Protocol 3: Cyclization to a Pyrazolo[3,4-d]pyrimidine
This protocol describes a general method for the construction of the pyrazolo[3,4-d]pyrimidine ring system.
-
In a round-bottom flask, place the 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile derivative (1.0 eq).
-
Add an excess of formamide.
-
Heat the reaction mixture to 150-180°C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Expected Characterization of a Representative Pyrazolo[3,4-d]pyrimidine Derivative:
-
¹H NMR: Disappearance of the nitrile proton and the appearance of new signals for the pyrimidine ring protons.
-
¹³C NMR: Appearance of new quaternary carbon signals corresponding to the pyrimidine ring.
-
IR: Disappearance of the strong C≡N stretching band around 2230 cm⁻¹.
Trustworthiness and Self-Validating Systems
The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and final products should be confirmed by a combination of NMR spectroscopy, mass spectrometry, and, where appropriate, elemental analysis or high-resolution mass spectrometry. The provided spectroscopic data for related compounds serves as a valuable reference for confirming the successful synthesis of the target molecules.[1][4][6]
Conclusion
This compound is a high-potential intermediate for the synthesis of a diverse range of heterocyclic compounds with significant biological activity. Its strategic functionalization allows for the facile introduction of various substituents, making it an ideal scaffold for library synthesis in drug discovery programs. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this valuable building block.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
Key Chemical Intermediates for JAK Inhibitor Synthesis. ACME Bioscience. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]
- CN105001221A - Synthetic method of pyraclonil. Google Patents.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health. Available at: [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105001221A - Synthetic method of pyraclonil - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary insights to navigate the complexities of this multi-step synthesis, ensuring both scientific rigor and practical success in your laboratory endeavors.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The molecule's structure, featuring a substituted pyrazole core, presents unique synthetic challenges. A plausible and common synthetic strategy involves a three-stage process:
-
Formation of the Pyrazole Core: Construction of a substituted pyrazole-4-carbonitrile intermediate.
-
Chlorination: Introduction of the chlorine atom at the C5 position of the pyrazole ring.
-
N-Arylation: Coupling of the chlorinated pyrazole with a pyridine moiety.
This guide is structured to address potential issues at each of these critical stages.
Visualizing the Synthetic Pathway
Caption: A general three-stage workflow for the synthesis of the target molecule.
Stage 1: Pyrazole Core Formation
The formation of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For a pyrazole-4-carbonitrile, a common starting material is a β-ketonitrile.[3]
Frequently Asked Questions (FAQs)
Q1: My pyrazole formation reaction is resulting in a low yield. What are the likely causes?
A1: Low yields in pyrazole synthesis can often be attributed to several factors:
-
Incomplete Reaction: The condensation reaction may require more time or higher temperatures to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[4]
-
Side Reactions: The starting β-ketonitrile can undergo self-condensation or other side reactions under basic or acidic conditions. Careful control of pH is important.
-
Purity of Starting Materials: Impurities in the β-ketonitrile or hydrazine can interfere with the reaction. Ensure your starting materials are of high purity.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used, but in some cases, aprotic solvents may be more effective.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?
A2: When using substituted hydrazines, the formation of regioisomers is a common challenge in pyrazole synthesis.[5] To improve regioselectivity:
-
Steric Hindrance: The regioselectivity is often governed by the steric bulk of the substituents on both the 1,3-dicarbonyl equivalent and the hydrazine. A bulkier substituent on the hydrazine will preferentially attack the less hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents can also influence the site of initial attack.
-
Catalyst Choice: For certain reactions, the choice of acid or base catalyst can influence the isomeric ratio.
| Parameter | Condition A | Condition B | Expected Outcome |
| Catalyst | Acetic Acid | Sodium Ethoxide | May favor different regioisomers |
| Temperature | Room Temperature | Reflux | Higher temperatures may decrease selectivity |
| Solvent | Ethanol | Toluene | Solvent polarity can influence reaction pathway |
Table 1: Reaction conditions that can be optimized to improve regioselectivity.
Troubleshooting Decision Tree: Pyrazole Formation
Sources
Technical Support Center: Purification of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support guide for the purification of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound. Our goal is to equip you with the necessary knowledge to optimize your purification protocols, ensuring high purity and yield.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.
Issue 1: Poor Separation or Overlapping Spots in Column Chromatography
Question: I'm having trouble separating my target compound from impurities using column chromatography. The spots are overlapping on the TLC plate. What should I do?
Answer:
Poor separation in column chromatography is a frequent challenge. The key is to optimize your solvent system and stationary phase.
Causality and Solution:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the compound from its impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[1] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). For more polar impurities, you might need to add a small percentage of methanol or use a different solvent system altogether, such as dichloromethane/methanol. The goal is to achieve a clear separation between the spot of your desired product and any impurity spots.[1]
-
-
Acidic Nature of Silica Gel: Pyridine and pyrazole moieties can interact with the acidic sites on standard silica gel, leading to tailing or streaking of the spots.[1]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase.[1][2] This will neutralize the acidic sites and improve the shape and separation of the spots.[1] Alternatively, consider using a different stationary phase like neutral alumina.[1][2]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[1]
Issue 2: The Compound Fails to Crystallize or "Oils Out" During Recrystallization
Question: I'm trying to recrystallize my product, but it either remains in solution or forms an oil instead of crystals. How can I resolve this?
Answer:
"Oiling out" or failure to crystallize is often due to supersaturation, rapid cooling, or the presence of impurities.[1]
Causality and Solution:
-
Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the compound may not have enough time to form an ordered crystal lattice.[1]
-
Solution: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[1] Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[1]
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: If the solution is colored, adding a small amount of activated charcoal to the hot solution and then filtering it can remove colored impurities.[1] A preliminary purification step, such as a quick filtration through a short plug of silica, might be necessary to remove impurities before attempting recrystallization.[1]
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures.
-
Solution: A co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.[1] For pyrazole derivatives, recrystallization from ethanol or an ethanol/water mixture is often successful.[2][3][4][5] Dissolve the compound in a minimal amount of hot ethanol and then slowly add water until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
-
Issue 3: Low Recovery After Purification
Question: My final yield of the purified compound is very low. What are the potential causes and how can I improve it?
Answer:
Low recovery can stem from several factors, including product decomposition or excessive solubility in the purification solvents.
Causality and Solution:
-
Product Decomposition: The compound may be unstable under the purification conditions. For instance, some chloro-pyrazole derivatives can be sensitive to heat or prolonged exposure to acidic silica gel.[6]
-
Solution: Before committing to a large-scale column, test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then elute to see if any degradation has occurred.[1] If decomposition is observed, consider using low-temperature column chromatography or a less acidic stationary phase like neutral alumina.[1][6]
-
-
Excessive Solubility During Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1]
-
Irreversible Adsorption to the Column: The compound may be binding too strongly to the stationary phase.
-
Solution: If your compound is not eluting from the column, a drastic increase in the mobile phase polarity may be needed.[1] A gradient elution from a non-polar to a highly polar solvent can be effective.[1] If this fails, it may indicate irreversible adsorption, and switching to a different stationary phase is recommended.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Both column chromatography and recrystallization are commonly used and effective methods. The choice depends on the nature and quantity of the impurities. For mixtures with closely related impurities, column chromatography on silica gel is often the preferred method.[7] For crude products that are relatively pure, recrystallization can be a more straightforward and scalable option.[3]
Q2: What are some common impurities I might encounter?
A2: Impurities can arise from starting materials, side reactions, or decomposition. Potential impurities could include unreacted starting materials, regioisomers, or related pyrazole derivatives formed during the synthesis. Identifying these impurities, for instance by LC-MS, can help in designing an effective purification strategy.
Q3: How should I store the purified this compound?
A3: As with many heterocyclic compounds, it is advisable to store the purified product in a cool, dry, and dark place to prevent degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for long-term storage.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Work in a well-ventilated area or a fume hood. While specific toxicity data for this compound may be limited, it is prudent to treat it as potentially hazardous.
Detailed Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a TLC chamber with a pre-determined solvent system (e.g., 8:2 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product and good separation from impurities.[1] If streaking is observed, add a drop of triethylamine to the developing solvent.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase solvent.[6]
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading.[6]
-
Carefully add the dry-loaded sample to the top of the packed column.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Visualization of Purification Workflow
Caption: Decision workflow for purification of this compound.
Data Summary Table
| Purification Method | Key Parameters | Troubleshooting Considerations |
| Column Chromatography | Stationary Phase: Silica gel, AluminaMobile Phase: Hexanes/Ethyl Acetate, DCM/Methanol | Poor Separation: Adjust solvent polarity, add triethylamine for basic compounds.[1]Low Yield: Check for decomposition on silica, use a less acidic stationary phase.[1] |
| Recrystallization | Solvent Systems: Ethanol, Ethanol/Water, Ethyl Acetate | Oiling Out: Slow cooling, scratching the flask, use of a co-solvent system.[1]Low Recovery: Use minimal hot solvent, cool thoroughly before filtration.[1] |
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-Chloro-3H-pyrazole.
- JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives.
- Supporting Information. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
- Alnoor Digital Repository. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
- Organic Syntheses. (n.d.). Procedure.
- Regis Technologies, Inc. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- World Journal of Pharmaceutical Research. (2022).
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
- Sigma-Aldrich. (n.d.). 5-chloro-pyrazole-4-carbonitrile.
- Echemi. (n.d.). This compound.
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- Merck Millipore. (n.d.). Affinity Chromatography Troubleshooting.
- European Patent Office. (2016, April 8). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1.
Sources
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the technical support center for challenges in the regioselective synthesis of pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter issues with controlling regioselectivity in their synthetic protocols. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these common but complex challenges.
Troubleshooting Guide: Optimizing for Regioselectivity
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers. What is happening and how can I fix it?
A1: This is the most common challenge in pyrazole synthesis, particularly in the classical Knorr synthesis. The reaction can proceed through two different pathways, as the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound. This leads to a mixture of constitutional isomers that are often difficult to separate.[1][2][3]
The outcome is governed by a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[1]
To resolve this, a systematic optimization of your reaction conditions is the most effective approach.
Diagram: The Regioselectivity Challenge in Knorr Pyrazole Synthesis
Caption: Knorr synthesis pathways leading to two regioisomers.
Q2: I'm getting a poor ratio of regioisomers. How can I troubleshoot my reaction to favor a single product?
A2: If your reaction is not selective, modifying the reaction conditions is the most effective troubleshooting step. We recommend the following systematic workflow:
Troubleshooting Workflow: Improving Regioselectivity
Caption: A troubleshooting workflow for improving regioselectivity.
1. Solvent Screening (Highest Impact): The solvent plays a crucial role. Standard solvents like ethanol often yield mixtures.[4] A switch to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often improving ratios to over 99:1 in favor of one isomer.[4][5][6] These solvents are believed to influence the reaction pathway through their unique, non-nucleophilic, and strong hydrogen-bond-donating properties.[1][5]
2. pH Adjustment: The reaction is highly sensitive to pH.[1]
- Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄) can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral conditions.[1][7] Acid catalysis also facilitates the imine formation and cyclization steps.[8]
- Basic Conditions: In some cases, a base may be required to facilitate deprotonation and promote cyclization, which can also influence the product ratio.[9]
3. Temperature Control: Running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) can impact the kinetic vs. thermodynamic product distribution and thus affect selectivity.
4. Consider 1,3-Dicarbonyl Surrogates: If optimizing conditions fails, a different synthetic strategy may be necessary. Using precursors like β-enaminones, ynones, or α,β-unsaturated carbonyl compounds can "lock in" the regiochemistry before the cyclization step, preventing the formation of mixtures.[1][2][10][11]
Frequently Asked Questions (FAQs)
Q3: What are the primary factors that control the regiochemical outcome of the Knorr pyrazole synthesis?
A3: The regioselectivity is primarily governed by three interconnected factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is key. Electron-withdrawing groups (like -CF₃) can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1] Similarly, the electronic nature of the substituent on the hydrazine affects the nucleophilicity of its two nitrogen atoms.[12]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulkier substituent on either reactant can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][13]
-
Reaction Conditions: This is often the most critical and tunable factor. As detailed in the troubleshooting guide, parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored, sometimes overriding the inherent electronic and steric biases of the substrates.[1]
Q4: Why are fluorinated alcohols like TFE and HFIP so effective at controlling regioselectivity?
A4: While the precise mechanism is still a subject of study, the remarkable effect of fluorinated alcohols is attributed to their unique properties. Unlike ethanol, TFE and HFIP are:
-
Strong Hydrogen Bond Donors: They can effectively solvate and stabilize intermediates or transition states, lowering the activation energy for one pathway over the other.
-
Poor Hydrogen Bond Acceptors and Non-nucleophilic: This prevents them from interfering with the reaction as nucleophiles.[5]
One proposed mechanism suggests that these solvents facilitate the formation of a key hemiaminal intermediate and control the subsequent cyclization and dehydration steps with high fidelity, leading to a single major regioisomer.[5]
Q5: Are there modern alternatives to the Knorr synthesis that offer better inherent regioselectivity?
A5: Yes, several modern methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis. These include:
-
[3+2] Cycloaddition Reactions: These reactions, often involving 1,3-dipoles like sydnones or in-situ generated nitrile imines with alkynes, can offer excellent and predictable regioselectivity.[14][15] However, early iterations of these methods were sometimes hindered by harsh conditions or limited substrate scope.[15]
-
Metal-Catalyzed Reactions: Copper, palladium, iron, and silver-catalyzed reactions have been developed for the regioselective synthesis of polysubstituted pyrazoles from various starting materials, including ynones, enaminones, and hydrazones.[2][16][17]
-
Synthesis from Pre-functionalized Substrates: Using starting materials like β-enaminones, where the nitrogen is already in place, provides a robust way to control the final regiochemistry.[2][3][17]
Data & Protocols
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone Substrate (R¹) | Solvent | Regioisomeric Ratio (5-Aryl-pyrazole : 3-Aryl-pyrazole) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol (EtOH) | Mixture (low selectivity) | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85 : 15 | [5] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97 : 3 | |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | TFE | 90 : 10 | [5] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | 99 : 1 | [5] |
This table is a representative summary based on published data. Ratios can vary with specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Improving Regioselectivity with Fluorinated Alcohols
This protocol provides a general guideline for leveraging fluorinated solvents to achieve high regioselectivity in the synthesis of N-methylpyrazoles from 1,3-diketones.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) as solvent (approx. 0.1-0.2 M concentration)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 equiv).
-
Solvent Addition: Add HFIP or TFE to dissolve the diketone (to a concentration of approximately 0.1-0.2 M).
-
Reagent Addition: Begin stirring the solution at room temperature. Add methylhydrazine (1.1 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often complete in less than 1-2 hours.[5]
-
Work-up:
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.
-
Characterization: Confirm the structure and regiochemistry of the final product using NMR spectroscopy (¹H, ¹³C, and potentially 2D-NOESY/HMBC) and mass spectrometry.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Li, J. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(10), 3769–3778. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Zou, X., Zheng, L., Zhuo, X., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. [Link]
- ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- BenchChem. (2025).
-
Li, J. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Smith, L. M., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC. [Link]
- Timoshkin, A. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
-
Organic & Biomolecular Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. RSC Publishing. [Link]
-
Silva, A. M. G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
-
Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Sahu, J. K., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- ResearchGate. (2025).
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
- BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis. BenchChem.
-
Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674. [Link]
-
Rosa, G. R., et al. (n.d.). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Blucher Proceedings. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. [Link]
- Al-Zaydi, K. M. (n.d.).
-
Organic Chemistry Frontiers. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]
-
Silva, A. M. G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. [Link]
-
Timoshkin, A. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Pyrazole synthesis [organic-chemistry.org]
Knorr Pyrazole Synthesis Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of this versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your success in synthesizing pyrazole derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Regioselectivity is a critical challenge in the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two or more regioisomers arises from the initial nucleophilic attack of the hydrazine at either of the non-equivalent carbonyl carbons.[1] The outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1]
Underlying Causes and Strategic Solutions:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons plays a pivotal role. Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the reaction pathway. The hydrazine will preferentially attack the less sterically hindered carbonyl group.[1]
-
Reaction Conditions (pH, Solvent, Temperature):
-
pH Control: The pH of the reaction medium is a powerful tool for controlling regioselectivity. Under acidic conditions, the nucleophilicity of the two nitrogen atoms of the hydrazine can be modulated, potentially reversing the selectivity observed under neutral or basic conditions.[1][2] For instance, protonation of the substituted nitrogen can steer the reaction towards a different isomeric product.
-
Solvent Choice: The solvent can significantly influence the reaction's regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction profile.[3]
-
Temperature: While less commonly the primary control element, temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the isomeric ratio.
-
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Question 2: I am experiencing low yields in my Knorr pyrazole synthesis. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Knorr synthesis can stem from several factors, including incomplete reaction, side reactions, and product degradation or loss during workup and purification.
Potential Causes and Optimization Strategies:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity. | Monitor the reaction progress using TLC or LC-MS.[4][5] Consider increasing the reaction temperature or time. Ensure the acid catalyst (e.g., glacial acetic acid) is fresh and used in an appropriate amount.[4] |
| Side Reactions | Hydrazine derivatives can be prone to self-condensation or decomposition, especially at elevated temperatures. The 1,3-dicarbonyl compound might also undergo side reactions.[6] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition of the hydrazine.[6] Adding a base like sodium acetate or potassium acetate can sometimes lead to a cleaner reaction profile by neutralizing the hydrochloride salt if a hydrazine salt is used.[6] |
| Product Precipitation Issues | The pyrazole product may be partially soluble in the reaction solvent, leading to losses during filtration. Conversely, if the product is too soluble, it may not precipitate effectively. | If the product is expected to precipitate, cooling the reaction mixture in an ice bath can enhance crystallization.[5][7] If the product remains in solution, extraction with a suitable organic solvent followed by column chromatography is necessary. |
| Sub-optimal pH | The initial condensation to form the hydrazone and the subsequent cyclization are pH-dependent steps.[2] | For many Knorr syntheses, mildly acidic conditions are optimal.[5][8] If using a hydrazine salt, the release of the free hydrazine might be the rate-limiting step. In such cases, the addition of a mild base can be beneficial.[6] |
| Difficult Purification | The product might be difficult to separate from starting materials or byproducts, leading to apparent low yields of the pure compound. | Recrystallization is a common purification method for solid pyrazoles.[7][9] Care should be taken not to use an excessive amount of solvent, as this can lead to significant product loss.[9] For oils or compounds that do not crystallize readily, silica gel column chromatography is the preferred method.[6][10] |
Question 3: My reaction mixture has turned a dark yellow or red color, and I'm observing many impurities. What is causing this and how can I get a cleaner reaction?
Answer:
The development of intense color and the formation of numerous impurities are often linked to the stability of the hydrazine reagent.[6]
Primary Cause and Mitigation Strategies:
-
Hydrazine Decomposition: Phenylhydrazine and other substituted hydrazines can be sensitive to air and light, leading to oxidative decomposition and the formation of colored byproducts.[6]
-
Use High-Purity Reagents: Ensure your hydrazine reagent is of high purity and has been stored correctly.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can significantly reduce oxidative side reactions.[6]
-
Controlled Temperature: Avoid unnecessarily high reaction temperatures which can accelerate decomposition.
-
Addition of a Mild Base: If using a hydrazine hydrochloride salt, adding one equivalent of a mild base like sodium acetate or potassium acetate can result in a cleaner reaction.[6]
-
Purification Strategy: If colored impurities are formed, they can often be removed using a silica gel plug, washing with a non-polar solvent like toluene to elute the colored impurities before eluting the desired product with a more polar solvent system.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[5][8] The mechanism proceeds through two key steps:
-
Hydrazone Formation: The hydrazine first reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[5][7]
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, forming a cyclic intermediate.[5][7] Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic pyrazole ring.[5][7]
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: Can I perform the Knorr synthesis without an acid catalyst?
A2: While the reaction is classically acid-catalyzed, it can sometimes proceed without the addition of an external acid, particularly with highly reactive substrates.[11][12] However, the acid catalyst significantly accelerates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2][8] Recent studies have also explored catalyst-free conditions, for instance, in green solvents like water/ethanol mixtures.[13]
Q3: What are some common applications of pyrazoles synthesized via the Knorr method in drug development?
A3: The pyrazole scaffold is a prominent feature in many pharmaceuticals due to its diverse biological activities. The Knorr synthesis has been instrumental in the industrial-scale production of several important drugs, including:
-
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID).[11][14]
-
Antipyrine (Phenazone): An analgesic and antipyretic.[7][11]
-
Edaravone: A neuroprotective agent used to treat stroke and ALS.[5][9]
-
Metamizole (Dipyrone): An analgesic and antipyretic.[11]
Q4: How do I choose the right work-up and purification procedure for my pyrazole product?
A4: The choice of work-up and purification depends on the physical properties of your product (solid vs. oil) and the nature of the impurities.
-
For Solid Products:
-
Precipitation and Filtration: If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration using a Büchner funnel.[4][5] A subsequent wash with a small amount of cold solvent can help remove soluble impurities.[4][5]
-
Recrystallization: This is a powerful technique for purifying crystalline solids.[7][9] The choice of solvent is crucial; the ideal solvent should dissolve the compound at high temperatures but not at low temperatures. Ethanol is a commonly used solvent for recrystallizing pyrazolones.[7][9]
-
-
For Oily or Non-Crystalline Products:
-
Solvent Extraction: If the product does not precipitate, the reaction mixture should be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then dried and concentrated.
-
Column Chromatography: This is the most common method for purifying non-crystalline products and for separating mixtures of regioisomers.[6][10] The choice of eluent system (mobile phase) is determined by the polarity of the product and impurities, often guided by preliminary TLC analysis.[4]
-
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [4][5]
This protocol details the synthesis of a pyrazolone, a common variation of the Knorr synthesis.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4][5]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4][5]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4][5]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4][5]
-
Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[4][5]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[5]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[4][5]
Protocol 2: Synthesis of Edaravone from Ethyl Acetoacetate and Phenylhydrazine [5][9]
This protocol describes the synthesis of the neuroprotective agent Edaravone.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[5][7]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[7]
-
Purification: The crude product can be purified by recrystallization from ethanol to obtain the pure pyrazolone.[5][7]
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Pentelute, B. L., & Kent, S. B. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11639-11644. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support resource for the scale-up synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this synthesis from the lab bench to pilot or production scale.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The selected route is optimized for scalability, prioritizing robust reactions and accessible starting materials. The core strategy involves three key transformations:
-
Pyrazole Core Formation: Condensation of 2-hydrazinopyridine with a suitable C3 synthon, ethyl cyanopyruvate, to form the foundational pyrazole ring structure.
-
Chlorination/Formylation via Vilsmeier-Haack Reaction: A crucial step where the pyrazol-5-one intermediate is simultaneously chlorinated at the 5-position and formylated at the 4-position using the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide).[1][2]
-
Conversion to Nitrile: Transformation of the 4-formyl group into the final 4-carbonitrile functionality.
This sequence is advantageous for scale-up as it avoids the isolation of potentially unstable intermediates and utilizes well-established, high-conversion reactions.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Protocol 2.1: Step 1 - Synthesis of 1-(pyridin-2-yl)-4-cyano-1H-pyrazol-5(4H)-one
This step involves the cyclocondensation reaction to form the core pyrazole structure.
Materials:
-
2-Hydrazinopyridine (1.0 equiv)
-
Ethyl 2-cyano-3-oxobutanoate (or similar C3 synthon) (1.1 equiv)
-
Ethanol (5-10 vol)
-
Acetic Acid (catalytic, ~0.1 equiv)
Procedure:
-
Charge a suitable reactor with ethanol and 2-hydrazinopyridine under a nitrogen atmosphere.
-
Initiate stirring and add acetic acid.
-
Add ethyl 2-cyano-3-oxobutanoate dropwise over 30-60 minutes, maintaining the internal temperature below 30°C. The reaction is mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction for completion by TLC or HPLC until the starting 2-hydrazinopyridine is consumed.
-
Once complete, cool the mixture to 0-5°C and hold for at least 2 hours to allow for product precipitation.
-
Filter the resulting solid, wash the cake with cold ethanol (2 vol), and dry under vacuum at 50°C to a constant weight.
Protocol 2.2: Step 2 - Vilsmeier-Haack Chlorination & Formylation
This is a critical and highly exothermic step that requires stringent temperature control.
Materials:
-
1-(pyridin-2-yl)-4-cyano-1H-pyrazol-5(4H)-one (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0-4.0 equiv)
-
N,N-Dimethylformamide (DMF) (5.0-6.0 equiv)
Procedure:
-
In a separate, dry reactor under a nitrogen atmosphere, charge the DMF.
-
Cool the DMF to 0-5°C.
-
Slowly add POCl₃ dropwise to the DMF, ensuring the internal temperature does not exceed 10°C. This in situ formation of the Vilsmeier reagent is highly exothermic.[1] Stir for 30-45 minutes at 5-10°C after the addition is complete.
-
To the main reactor, add the pyrazolone intermediate from Step 1.
-
Slowly transfer the pre-formed Vilsmeier reagent to the pyrazolone, maintaining the reaction temperature below 20°C.
-
After the addition is complete, slowly heat the reaction mixture to 85-95°C and hold for 8-12 hours.
-
Monitor for completion by HPLC.
-
Cool the reaction mixture to ambient temperature. CRITICAL STEP: Quench the reaction by slowly and carefully transferring the reaction mixture onto a mixture of ice and water, keeping the quench temperature below 25°C. This is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a base (e.g., 50% NaOH solution) to a pH of 7-8, again maintaining a low temperature.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
Protocol 2.3: Step 3 - Conversion of Aldehyde to Nitrile
This step converts the intermediate aldehyde to the final carbonitrile product.
Materials:
-
5-chloro-4-formyl-1-(pyridin-2-yl)-1H-pyrazole (1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)
-
Formic acid (as solvent, 5-8 vol)
Procedure:
-
Charge the reactor with formic acid and the crude aldehyde from Step 2.
-
Stir to form a slurry or solution.
-
Add HOSA portion-wise over 1 hour, monitoring for any off-gassing or temperature increase.
-
Heat the mixture to 50-60°C and maintain for 2-4 hours.
-
Monitor the reaction for completion by HPLC.
-
Once complete, cool the mixture and quench by pouring it into cold water.
-
Adjust the pH to 7-8 with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Filter the precipitated solid, wash with water, and proceed to final purification.
Protocol 2.4: Final Product Purification
Recrystallization is the preferred method for purification at scale.
Procedure:
-
Dissolve the crude, dry product from Step 3 in a suitable solvent (e.g., isopropanol, acetonitrile, or a toluene/heptane mixture) at an elevated temperature.
-
Optionally, perform a charcoal treatment to remove colored impurities.
-
Filter the hot solution to remove any insoluble material.
-
Allow the solution to cool slowly to ambient temperature, then further cool to 0-5°C to maximize crystallization.
-
Filter the purified product, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 50-60°C.
Troubleshooting Guide (Question & Answer Format)
Step 1: Pyrazole Core Formation
Q: My reaction has stalled, and I still see a significant amount of starting material after 6 hours at reflux. What should I do?
-
Possible Cause 1: Inactive Reagents. The 2-hydrazinopyridine may have oxidized over time, or the C3 synthon may be of poor quality.
-
Solution: Verify the purity of your starting materials using NMR or HPLC-MS. Use freshly acquired or purified reagents if necessary.
-
-
Possible Cause 2: Insufficient Catalyst. The catalytic acetic acid may be insufficient to drive the condensation.
-
Solution: Add an additional charge of acetic acid (0.05 equiv) and continue to monitor the reaction. Ensure the pH of the reaction is slightly acidic.
-
Q: The yield of my isolated pyrazolone is very low. Where could my product have gone?
-
Possible Cause: Product Solubility. The product may have significant solubility in the mother liquor, especially if the crystallization temperature was not low enough or the volume of ethanol was too high.
-
Solution: Concentrate the mother liquor to half its volume and re-cool to 0-5°C to attempt to recover a second crop of the product. For future batches, consider reducing the initial volume of ethanol to the lower end of the recommended range (e.g., 5 vol).
-
Step 2: Vilsmeier-Haack Reaction
Caption: Decision tree for troubleshooting the Vilsmeier-Haack step.
Q: The reaction mixture has turned into a dark, tarry mess during heating. What happened?
-
Possible Cause: Temperature Excursion or Impure Reagents. This is a classic sign of decomposition. The Vilsmeier reagent is thermally sensitive.[1] An uncontrolled exotherm during its formation or a reaction temperature exceeding 100°C can cause polymerization and degradation. Impurities in the starting pyrazolone can also catalyze decomposition.
-
Solution: This batch is likely unrecoverable. For future runs, ensure stringent temperature control during reagent preparation and the main reaction. Verify the purity of the pyrazolone intermediate; if necessary, recrystallize it before use.
-
Q: I see multiple new spots on my TLC/HPLC, and the yield of the desired product is low.
-
Possible Cause 1: Incomplete Chlorination. Insufficient Vilsmeier reagent can lead to the formation of the 4-formyl-5-hydroxy pyrazole byproduct.
-
Solution: Ensure at least 3 equivalents of POCl₃ are used. On a small scale, you can try adding an additional portion of Vilsmeier reagent, but at scale, it is better to optimize the initial stoichiometry.
-
-
Possible Cause 2: Side Reactions. Aromatic substituents that are electron-withdrawing can prevent formylation.[3] While the pyridine ring is generally suitable, any impurities could interfere.
-
Solution: Characterize the major impurity by LC-MS to understand the side reaction. This will guide further optimization, which may involve adjusting the stoichiometry or temperature.
-
Step 3: Nitrile Formation & Purification
Q: The final product purity is low even after recrystallization. What are the likely impurities?
-
Possible Cause 1: Unreacted Aldehyde. The conversion of the aldehyde to the nitrile may have been incomplete.
-
Solution: The aldehyde and nitrile have different polarities. Optimize the recrystallization solvent system to selectively precipitate the nitrile. For example, a less polar solvent system may keep the more polar aldehyde in the mother liquor. For the reaction, ensure the HOSA is fully dissolved and the reaction is run to completion.
-
-
Possible Cause 2: Isomeric Impurities. If any regioisomers were formed during the initial pyrazole synthesis, they would likely carry through the entire sequence.
-
Solution: This type of impurity is very difficult to remove at the final stage. Purity control must be implemented at Step 1. Re-evaluate the condensation reaction conditions to improve regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The most significant hazards are associated with the Vilsmeier-Haack step.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1] All additions must be done under anhydrous conditions in a controlled manner.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the subsequent reaction quench are highly exothermic. A robust reactor cooling system is essential to prevent thermal runaway.[4]
-
Gas Evolution: The quench step generates large volumes of HCl gas. The reactor must be vented to a suitable scrubbing system.
Q2: How can I effectively monitor these reactions in-process (IPC)? A2: A combination of techniques is recommended.
-
TLC: Excellent for quick qualitative checks of starting material consumption, especially in Step 1.
-
HPLC: The preferred method for quantitative analysis. It can accurately track the disappearance of starting materials and the appearance of products and byproducts. A stable method should be developed early in the project.
-
¹H NMR: Useful for confirming the structure of isolated intermediates and for checking the purity of starting materials.
Q3: What are the key challenges when moving from a 1L flask to a 100L reactor? A3: The primary challenges are related to mass and heat transfer.
-
Mixing: Efficient mixing is crucial, especially during the highly exothermic Vilsmeier reagent formation and quench. Ensure the reactor's agitation system is adequate for the viscosity of the reaction mixture.
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly at scale, making heat removal more challenging. Addition times for reagents like POCl₃ must be extended, and cooling capacity must be confirmed to be sufficient before starting the reaction.[4]
-
Material Handling: Handling corrosive and water-reactive materials like POCl₃ at scale requires specialized pumps and transfer lines.
Q4: Is column chromatography a viable purification method at scale? A4: While possible, column chromatography is generally avoided for large-scale production due to high solvent consumption, cost, and time. Recrystallization is a much more economical and scalable purification method.[4] Significant effort should be invested in developing a robust recrystallization protocol that consistently delivers the required purity.
Data Summary Tables
Table 1: Key Process Parameters for Synthesis
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) | Typical Purity (HPLC, %) |
| 1 | Pyrazole Formation | 2-Hydrazinopyridine, C3 Synthon | 75-80 | 4-6 | 85-92 | >98 |
| 2 | Vilsmeier-Haack | POCl₃, DMF | 85-95 | 8-12 | 75-85 | >95 (crude) |
| 3 | Nitrile Formation | HOSA, Formic Acid | 50-60 | 2-4 | 90-97 | >97 (crude) |
| 4 | Purification | Isopropanol | 70 -> 0 | 4 | 88-95 (recovery) | >99.5 |
Table 2: Common Impurities and Identification
| Impurity Name | Origin Step | Identification Method | Mitigation Strategy |
| Unreacted 2-Hydrazinopyridine | 1 | HPLC (retention time) | Increase reaction time/temp in Step 1; ensure 1.1 equiv of C3 synthon. |
| 4-formyl-5-hydroxy-pyrazole | 2 | LC-MS (mass difference) | Increase stoichiometry of Vilsmeier reagent; ensure anhydrous conditions. |
| Unreacted 4-formyl-pyrazole | 3 | HPLC, ¹H NMR (aldehyde proton ~10 ppm) | Increase reaction time or equiv of HOSA in Step 3; optimize purification. |
| Isomeric Pyrazole | 1 | LC-MS, ¹H NMR | Optimize condensation reaction conditions (solvent, catalyst, temp) in Step 1. |
References
-
El-Sayed, M. A. A., et al. (2018). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Kumar, A., et al. (2019). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]
-
Chen, C.-M., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing). [Link]
-
Jadhav, S. D., et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. Degres Journal. [Link]
-
Sapkal, S. B., et al. (2020). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity and yield in their pyrazole syntheses. Drawing from established literature and field expertise, this document provides in-depth troubleshooting guides and frequently asked questions to address common impurities and side reactions, with a primary focus on the Knorr synthesis and related methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyrazole synthesis.
Q1: What is the most common method for synthesizing pyrazoles, and what are its main limitations?
The most prevalent and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2] This reaction is typically catalyzed by an acid and is valued for its reliability and the broad availability of starting materials.[3]
The primary limitation arises when using unsymmetrical 1,3-dicarbonyls (where R1 ≠ R3) or substituted hydrazines (R2 ≠ H). In these cases, the reaction can proceed through two different pathways, leading to the formation of a mixture of regioisomers , which are often difficult to separate.[4] Achieving high regioselectivity is the most significant challenge in this synthesis.[5]
Q2: What are the typical impurities I should expect in my pyrazole synthesis?
Besides unreacted starting materials, the most common impurities are:
-
Regioisomers: As discussed in Q1, these are constitutional isomers that differ in the orientation of substituents on the pyrazole ring. Their similar physical properties make purification by standard chromatography or crystallization challenging.[4]
-
Pyrazoline Intermediates: In syntheses starting from α,β-unsaturated ketones and hydrazines, a pyrazoline is formed first, which must be oxidized to the aromatic pyrazole. Incomplete oxidation results in pyrazoline impurities.[6]
-
Side-Reaction Products: Depending on the conditions, other minor byproducts can form. For instance, the deprotonated pyrazole product can sometimes undergo N-alkylation or N-arylation if reactive electrophiles are present.
Q3: Which analytical techniques are best for identifying impurities in my reaction mixture?
A combination of techniques is recommended for a comprehensive impurity profile:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for initial assessment and quantifying the ratio of major products, such as regioisomers. For unambiguous structural assignment of isomers, 2D NMR techniques like NOESY (for spatial correlations) and HMBC (for long-range C-H correlations) are invaluable.[7][8] ¹³C NMR can also reveal distinct chemical shifts for the carbons in different regioisomers.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for detecting and identifying trace-level impurities.[10] LC separates the components of the mixture, while MS provides the mass of each component, allowing for the identification of byproducts, unreacted starting materials, and degradation products.[11][12]
Part 2: Troubleshooting Guide: Regioisomer Formation
This is the most frequent and challenging issue in pyrazole synthesis. This guide provides a systematic approach to diagnosing and solving problems of poor regioselectivity.
Q4: My ¹H NMR shows two closely related sets of peaks, suggesting a mixture of products. How can I confirm these are regioisomers?
This is a classic sign of regioisomer formation. The two isomers often have very similar TLC retention factors but distinct NMR spectra.
Diagnostic Workflow:
-
Confirm with LC-MS: Inject the crude reaction mixture into an LC-MS. You should observe two peaks with the exact same mass , confirming they are isomers.
-
Utilize 2D NMR: If you have isolated the mixture or even the individual compounds, run a NOESY or HMBC experiment.
-
NOESY: This experiment shows through-space correlations. For example, in an N-methyl pyrazole, a NOESY cross-peak between the N-methyl protons and the protons of the adjacent C5 substituent will confirm one specific regioisomer.[7]
-
HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away. This can help you definitively map the connectivity of your molecule.
-
Logical Workflow for Troubleshooting Impurities
Caption: A systematic workflow for diagnosing and resolving common purity issues in pyrazole synthesis.
Q5: How can I control which regioisomer is formed? My reaction gives a nearly 1:1 mixture.
Controlling regioselectivity requires manipulating the factors that govern the initial nucleophilic attack of the hydrazine on one of the carbonyl groups. The choice of solvent and control of acidity are the most powerful tools.[5]
Causality: The regiochemical outcome is a competition between the two nitrogen atoms of the substituted hydrazine attacking one of the two carbonyl carbons of the dicarbonyl. This process is governed by:
-
Steric Hindrance: Bulky groups on the dicarbonyl or the hydrazine will favor attack at the less hindered position.
-
Electronics: Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon more electrophilic and thus a more favorable site for attack.
-
Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (e.g., methylhydrazine), the substituted nitrogen is generally less nucleophilic. However, under acidic conditions, the terminal -NH₂ group can be protonated, rendering the substituted nitrogen the more nucleophilic atom and potentially inverting the selectivity.
Troubleshooting Protocol: Optimizing for Regioselectivity
-
Solvent Modification (Highest Impact):
-
Switch to a Fluorinated Alcohol: Change the reaction solvent from standard ethanol or methanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[4][13] These solvents can dramatically increase regioselectivity, often favoring a single isomer.
-
Mechanism of Action: Fluorinated alcohols are strong hydrogen bond donors. It is proposed that they can form a hydrogen-bonded six-membered ring intermediate with the hydrazine and the dicarbonyl, which selectively activates one carbonyl group over the other, thus directing the cyclization pathway.[4]
-
-
pH and Solvent System Control:
-
Aprotic Dipolar Solvents: Run the reaction in an aprotic dipolar solvent like DMF or N,N-dimethylacetamide (DMAc).[14]
-
Acid Addition: Add a strong acid (e.g., a solution of HCl) to the aprotic solvent. This combination has been shown to improve yields and regioselectivity by accelerating the dehydration steps and modulating the nucleophilicity of the hydrazine.[14]
-
Data Summary: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomer Ratio (Major:Minor) | Reference |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Low Selectivity (near 1:1) | |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >95:5 | [4][13] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >98:2 | [4][13] |
| Various 1,3-diketones | Arylhydrazine HCl | Ethanol | Equimolar Mixture | [14] |
| Various 1,3-diketones | Arylhydrazine HCl | DMAc + 10N HCl | >98:2 | [14] |
Q6: I've optimized the reaction, but my yield is still low. What are other potential causes?
Low yields can stem from incomplete reactions, side reactions, or product degradation.
-
Incomplete Dehydration: The final step of the Knorr synthesis is the elimination of two water molecules to form the aromatic ring.[15] If this step is inefficient, intermediates may remain in the mixture.
-
Solution: Ensure sufficient acid catalyst is present and consider increasing the reaction temperature or using a Dean-Stark trap to remove water azeotropically if the solvent is appropriate (e.g., toluene).
-
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable, especially at high temperatures or in the presence of certain metals.
-
Solution: Use fresh, high-quality hydrazine. Add it slowly to the reaction mixture, potentially at a lower temperature, before heating.
-
-
Harsh Conditions: Classical pyrazole syntheses can require high temperatures and long reaction times, which can lead to degradation.[15]
-
Solution: Explore alternative, milder synthetic routes. Microwave-assisted synthesis can often reduce reaction times and improve yields.[15] Multicomponent reactions (MCRs) are also efficient alternatives.
-
Part 3: Purification and Final Product Characterization
Q7: I have a mixture of regioisomers that are inseparable by standard silica gel chromatography. What are my options?
This is a common and frustrating problem. When isomers have very similar polarities, they co-elute.
Purification Strategies for Difficult-to-Separate Regioisomers:
-
Crystallization / Recrystallization: This should be your first alternative. Even if the crude product is an oil, attempting to crystallize it from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone) can sometimes selectively precipitate one isomer, leaving the other in the mother liquor.
-
Acid-Base Extraction/Salt Formation: If the pyrazole is sufficiently basic, it can be purified by forming an acid addition salt.
-
Protocol: Dissolve the crude mixture in a suitable organic solvent (e.g., acetone, isopropanol). Add an equimolar amount of a mineral acid (like HCl) or an organic acid. The pyrazole salt may selectively crystallize out in high purity. The freebase pyrazole can then be regenerated by treatment with a base.[16]
-
-
Alternative Chromatography:
-
Reverse-Phase HPLC: If your lab has access to preparative reverse-phase HPLC, this can often separate isomers that are inseparable on normal-phase silica.
-
Different Stationary Phases: Consider trying different stationary phases for column chromatography, such as alumina or functionalized silica.
-
Experimental Protocols
Protocol 1: Standard Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol is a self-validating baseline for the synthesis of a simple, symmetrical pyrazole.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (0.5 g, 10 mmol) to the stirred solution. An exothermic reaction may be observed.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting materials are consumed.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add cold water until the product precipitates as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and air dry.
-
The product can be further purified by recrystallization from an ethanol/water mixture to yield 3,5-dimethylpyrazole.
-
Visualizing the Competing Reaction Pathways
Caption: Competing pathways in the Knorr synthesis leading to two distinct regioisomers.
References
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific. Retrieved January 15, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2022, October 12). SlideShare. Retrieved January 15, 2026, from [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
López, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 906-959. [Link]
-
Pinto, R. M., et al. (2018). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Polyhedron, 149, 139-148. [Link]
-
Knorr pyrazole synthesis from a ketoester. (2021, December 16). YouTube. Retrieved January 15, 2026, from [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Barluenga, J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Clososki, G. C., et al. (2007). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of the Brazilian Chemical Society, 18(2), 394-401. [Link]
-
Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. (2020). Hindawi. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. (1999). CHIMIA. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2022). Journal of AOAC INTERNATIONAL. [Link]
-
Elguero, J., et al. (1986). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 24(7), 605-611. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Indian Academy of Sciences. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (2012). ResearchGate. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). JOCPR. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ResearchGate. [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2016). REAL-J. [Link]
-
How to separate these regioisomers?. (2022). Reddit. [Link]
- Method for purifying pyrazoles. (2011).
-
Hydrazine. (n.d.). Organic Chemistry Portal. [Link]
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2022). Journal of the American Chemical Society. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). SciSpace. [Link]
-
Review on Synthesis of pyrazole and pyrazolines. (2013). ResearchGate. [Link]
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (2017). ResearchGate. [Link]
-
Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). (2016). ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the Structural Validation of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a foundational pillar of discovery. The small molecule, 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a compound of interest in medicinal chemistry, presents a unique structural validation challenge. The potential for regioisomerism during its synthesis necessitates a multi-technique analytical approach to ensure the correct connectivity and spatial arrangement of its constituent atoms. This guide provides an in-depth comparison of the essential analytical techniques for the unambiguous structural elucidation of this pyrazole derivative, supported by established principles and methodologies.
The Synthetic Challenge: A Question of Regioselectivity
The synthesis of N-aryl pyrazoles, such as this compound, often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A critical consideration in this process is the regioselectivity of the reaction, which can lead to the formation of different isomers. For instance, the reaction of 2-hydrazinopyridine with a suitably substituted three-carbon electrophile could potentially yield not only the desired this compound but also its regioisomer, 3-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. Discerning between these isomers is paramount, as their distinct structures will invariably lead to different physicochemical properties and biological activities.
A Multi-Faceted Approach to Structural Validation
A singular analytical technique is rarely sufficient for the complete structural determination of a novel compound. A synergistic application of multiple spectroscopic and analytical methods provides a self-validating system, where the data from each technique corroborates the others, leading to a confident structural assignment. The workflow for the validation of this compound is outlined below.
Figure 1: A typical workflow for the synthesis and structural validation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, supplemented with two-dimensional (2D) techniques like COSY and HSQC, are indispensable.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Pyridyl Protons: The four protons on the pyridine ring will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns and chemical shifts will be indicative of the substitution pattern on the pyridine ring.
-
Pyrazole Proton: The single proton on the pyrazole ring (at the C3 position) is expected to appear as a singlet, likely in the aromatic region as well. Its chemical shift will be influenced by the adjacent nitrogen and the chloro- and cyano- substituents.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
-
Aromatic Carbons: The nine carbon atoms of the pyrazole and pyridine rings will each give a distinct signal in the aromatic region of the spectrum (typically δ 110-160 ppm).
-
Nitrile Carbon: The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm.
Distinguishing Isomers with NMR
Careful analysis of the coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum can help differentiate between the 5-chloro and 3-chloro isomers. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between the pyrazole proton and the protons on the pyridine ring, which would differ between the two isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrazole-H3 | 8.2 - 8.5 (s) | 140 - 145 |
| Pyrazole-C4 | - | 95 - 105 |
| Pyrazole-C5 | - | 145 - 150 |
| Pyridine-H3' | 7.8 - 8.0 (d) | 120 - 125 |
| Pyridine-H4' | 7.9 - 8.1 (t) | 138 - 142 |
| Pyridine-H5' | 7.3 - 7.5 (t) | 112 - 118 |
| Pyridine-H6' | 8.5 - 8.7 (d) | 148 - 152 |
| Pyridine-C2' | - | 150 - 155 |
| Nitrile-CN | - | 115 - 120 |
*Predicted values are based on analogous structures and chemical shift increments. Actual experimental values may vary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
Expected Mass Spectrum
For this compound (C₉H₅ClN₄), the expected monoisotopic mass is approximately 204.0203 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at this m/z value. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is also expected. The fragmentation pattern can also provide structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the spectrum in positive ion mode.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule.
Expected IR Absorptions
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹. The presence of this band is strong evidence for the nitrile group.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on aromatic rings.
-
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations of the pyrazole and pyridine rings.
-
C-Cl Stretch: A band in the fingerprint region (typically 600-800 cm⁻¹) may be attributable to the C-Cl stretch.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[1] While not always feasible if the compound does not form suitable crystals, it is the gold standard for structural validation. The crystallographic data for various pyrazole derivatives have been extensively studied, providing a basis for comparison.[1][2]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This often involves slow evaporation of a solvent from a concentrated solution of the purified compound.
-
Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. The data is then processed and the structure is solved and refined to yield a detailed 3D model of the molecule.
Comparative Analysis: Distinguishing from Potential Isomers
The key to validating the structure of this compound is to compare its experimental data with the expected data for its potential isomers.
Figure 2: Potential isomeric structures to be considered during validation.
Table 2: Comparative Spectroscopic Data for Isomer Differentiation
| Technique | This compound (Expected) | 3-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (Expected) | Key Differentiator |
| ¹H NMR | Singlet for pyrazole H3 | Singlet for pyrazole H5 | The chemical shift of the pyrazole proton will be different due to the proximity of the chloro and cyano groups. 2D NMR (NOESY) can show correlations to different pyridine protons. |
| ¹³C NMR | Distinct chemical shifts for C3, C4, and C5 of the pyrazole ring. | Different chemical shifts for the pyrazole carbons, particularly C3, C4, and C5. | The chemical shifts of the pyrazole carbons will be significantly influenced by the positions of the chloro and cyano substituents. |
| MS | Same molecular ion (m/z ~204) | Same molecular ion (m/z ~204) | Fragmentation patterns may differ, but this is often less definitive than NMR for isomer differentiation. |
| IR | Similar functional group absorptions (C≡N, C-Cl, aromatic C-H). | Similar functional group absorptions. | IR is generally not sufficient to distinguish between these regioisomers. |
Conclusion
The structural validation of this compound is a critical step in its development for any application. A comprehensive analytical approach, spearheaded by NMR spectroscopy and supported by mass spectrometry and IR spectroscopy, is essential to confirm the correct isomeric structure. In cases where single crystals can be obtained, X-ray crystallography provides the ultimate and irrefutable proof of structure. By carefully acquiring and interpreting data from these complementary techniques, researchers can confidently establish the identity and purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
Sources
NMR and mass spectrometry of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
An In-Depth Analytical Guide to the Characterization of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile using NMR and Mass Spectrometry
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic scaffolds are of paramount importance. Compounds like this compound represent a confluence of valuable pharmacophores: a substituted pyrazole ring, a common motif in pharmaceuticals, linked to a pyridine nucleus, and functionalized with reactive chloro and carbonitrile groups.[1] The precise arrangement of these functionalities dictates the molecule's biological activity and chemical properties. Therefore, unambiguous structural elucidation is not merely a procedural step but the foundational bedrock upon which all subsequent research is built.
This guide provides a comprehensive, predictive, and comparative analysis of the two cornerstone techniques for structural characterization—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, we will adopt a first-principles approach, deconstructing the molecule to predict its spectral behavior based on extensive data from analogous structures. This guide is designed for researchers and drug development professionals, offering not just data, but a strategic workflow for characterizing novel heterocyclic compounds where reference spectra are unavailable.
Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For a novel compound like this compound, a multi-dimensional approach is essential for unambiguous assignment.
Predicted ¹H and ¹³C NMR Spectral Features
The chemical environment of each proton and carbon atom is unique, dictated by the electronic effects of neighboring atoms and functional groups. Based on established data for substituted pyridines and pyrazoles, we can predict the NMR spectrum with high confidence.[2][3][4][5][6][7]
¹H NMR Predictions: The proton spectrum is expected to show five distinct signals corresponding to the single proton on the pyrazole ring and the four protons on the pyridine ring.
-
Pyrazole H-3: This proton is a singlet, as it has no adjacent protons. Its chemical shift will be influenced by the electron-withdrawing cyano group and the overall aromatic system.
-
Pyridine Protons: The 2-substituted pyridine ring will exhibit a complex set of four signals in the aromatic region. These protons form a coupled spin system, and their chemical shifts and splitting patterns are highly predictable. The proton ortho to the ring nitrogen (H-6') is typically the most downfield.[6][7]
¹³C NMR Predictions: The ¹³C spectrum will provide a map of the carbon skeleton.
-
Quaternary Carbons: The spectrum will feature several quaternary carbons (C-4, C-5, C-1', C-2') that will not appear in a standard DEPT-135 experiment. These include the carbon bearing the cyano group (C-4), the chloro-substituted carbon (C-5), and the carbons at the junction of the two rings. Their assignment is reliant on long-range correlation experiments.[8][9]
-
Cyano Carbon: The carbon of the nitrile group (C≡N) will appear as a characteristic signal in the 115-120 ppm range.
-
Ring Carbons: The chemical shifts of the pyrazole and pyridine ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms.[10][11]
The following tables summarize the predicted chemical shifts.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H-3 | ~8.1 - 8.3 | s (singlet) | N/A | Singlet proton on pyrazole ring, downfield due to adjacent nitrogen and ring currents. |
| H-6' | ~8.6 - 8.8 | d (doublet) | ~4.5 - 5.0 | Proton ortho to pyridine N, most deshielded. |
| H-4' | ~7.8 - 8.0 | t (triplet) | ~7.5 - 8.0 | Proton meta to the point of attachment, coupled to H-3' and H-5'. |
| H-5' | ~7.3 - 7.5 | t (triplet) | ~6.0 - 7.0 | Proton meta to pyridine N. |
| H-3' | ~7.7 - 7.9 | d (doublet) | ~8.0 - 8.5 | Proton ortho to the point of attachment. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C-3 | ~140 - 142 | CH on pyrazole, adjacent to N. |
| C-4 | ~95 - 100 | Quaternary carbon attached to electron-withdrawing CN group. |
| C-5 | ~148 - 152 | Quaternary carbon attached to electronegative Cl and N. |
| C≡N | ~114 - 117 | Characteristic shift for a nitrile carbon. |
| C-2' | ~150 - 153 | Quaternary carbon of pyridine attached to pyrazole N. |
| C-3' | ~122 - 124 | CH of pyridine ring. |
| C-4' | ~138 - 140 | CH of pyridine ring. |
| C-5' | ~118 - 120 | CH of pyridine ring. |
| C-6' | ~149 - 151 | CH of pyridine ring, adjacent to N. |
The Necessity of 2D NMR for Unambiguous Assignment
While 1D spectra provide the initial data, they are often insufficient for conclusive assignment, especially with complex aromatic systems. Two-dimensional (2D) NMR experiments are the key to assembling the molecular puzzle by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of the pyridine ring protons, confirming their relative positions (ortho, meta, para).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of all protonated carbons (C-3, C-3', C-4', C-5', C-6').[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
From the pyrazole H-3 to carbons C-4 and C-5, confirming the pyrazole ring assignments.
-
From the pyridine protons (especially H-3' and H-6') to the pyrazole carbons (C-5), which unambiguously establishes the connection point between the two heterocyclic rings.
-
From protons to the quaternary carbons, which is the only way to assign C-4, C-5, C-2', and the cyano carbon.[9]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.
-
Solvent Choice: Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, or if exchangeable protons were present, DMSO-d₆ would be a suitable alternative.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
-
2D Spectra Acquisition: Based on the 1D data, acquire the following 2D spectra:
-
¹H-¹H COSY
-
¹H-¹³C HSQC (or HMQC)
-
¹H-¹³C HMBC
-
NMR Characterization Workflow
The logical flow of NMR analysis ensures a robust and verifiable structural assignment.
Caption: Workflow for NMR-based structure elucidation.
Part 2: Confirming Identity with Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers complementary structural information. It is the definitive method for confirming the elemental composition of a novel compound.
Ionization Techniques: ESI vs. EI
The choice of ionization method is critical.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules like our target compound. It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. This is the preferred method for accurately determining the molecular weight.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. While the molecular ion peak (M⁺) may be weak or absent, the resulting fragmentation pattern provides a structural "fingerprint".[12]
For a comprehensive analysis, both techniques provide valuable, complementary data. ESI (often coupled with liquid chromatography, LC-MS) confirms the molecular weight, while EI (often coupled with gas chromatography, GC-MS) can reveal structural details through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is non-negotiable for novel compound characterization. HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental formula.
-
Molecular Formula: C₉H₅ClN₄
-
Monoisotopic Mass: 204.0203 Da
-
Key Validation: The presence of chlorine provides a definitive isotopic signature. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1, a hallmark of a monochlorinated compound.
Predicted Mass Fragmentation Pathways
The fragmentation of pyrazole-containing compounds in a mass spectrometer often follows predictable pathways, including the loss of stable small molecules or radicals.[13][14]
-
Molecular Ion (m/z 204/206): The primary ion observed, showing the characteristic 3:1 isotopic pattern for chlorine.
-
Loss of Chlorine (m/z 169): Cleavage of the C-Cl bond would result in the loss of a chlorine radical (·Cl).
-
Loss of HCN (m/z 177/179): A common fragmentation pathway for pyrazoles is the expulsion of a neutral hydrogen cyanide molecule from the ring.[14]
-
Ring Cleavage: The bond between the pyridine and pyrazole rings is a likely point of fragmentation, leading to ions corresponding to the individual heterocyclic systems.
-
Pyridyl Cation (m/z 78)
-
Chloro-pyrazole-carbonitrile Cation (m/z 126/128)
-
-
Loss of N₂ from Pyrazole Ring: Another characteristic, though often less prominent, fragmentation of pyrazoles involves the loss of a nitrogen molecule (N₂), typically after an initial loss of a proton.[13]
Caption: Predicted EI mass fragmentation pathway.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Chromatography:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation, is a standard starting point.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
-
Mass Spectrometry (ESI+):
-
Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.
-
Scan Range: Set a full scan range of m/z 50-500.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal intensity.
-
Data Acquisition: Acquire both full scan data (for molecular weight confirmation) and tandem MS (MS/MS) data by fragmenting the precursor ion (m/z 205) to confirm fragmentation pathways.
-
Part 3: A Comparative Synthesis: NMR and MS
Neither NMR nor MS alone is sufficient for the complete and confident characterization of a novel compound. They are complementary techniques that, when used together, provide a self-validating system of analysis.
Table 3: Comparison of NMR and Mass Spectrometry for Structural Elucidation
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity (bonding framework), stereochemistry. | Molecular weight, elemental formula (HRMS). |
| Strengths | - Provides definitive structural information. - Non-destructive. - Quantitative capabilities. | - Extremely high sensitivity (sub-picomole). - Confirms elemental composition. - Provides structural clues via fragmentation. |
| Limitations | - Relatively low sensitivity (requires mg quantities). - Can be complex to interpret. - Sample must be soluble and pure. | - Does not provide definitive connectivity. - Isomers can be difficult to distinguish without chromatography. - Destructive technique. |
| Role in Characterization | Elucidates the exact arrangement of atoms. | Confirms the identity (mass and formula) and provides a "fingerprint". |
The logical workflow is to first use MS to confirm that the synthesized compound has the correct molecular weight and formula. Once identity is confirmed, the full suite of NMR experiments is employed to definitively prove the proposed structure and assign all proton and carbon signals.
Conclusion
The structural characterization of a novel heterocyclic compound such as this compound is a systematic process of evidence gathering. By leveraging predictive analysis based on known chemical principles, a robust analytical strategy can be designed even in the absence of reference data. High-resolution mass spectrometry serves as the gatekeeper, confirming the elemental formula and the crucial chlorine isotopic pattern. This is followed by a comprehensive suite of 1D and 2D NMR experiments, which collectively provide an irrefutable blueprint of the molecule's atomic connectivity. The synergy between these techniques provides the validated, trustworthy data required for publication, patenting, and advancing a compound into the next stage of development.
References
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH). [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. NISCAIR Online Periodicals Repository. [Link]
-
Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, consistently yielding compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and its analogs, offering insights into their potential as therapeutic agents. We will delve into their synthesis, mechanisms of action, and performance against various biological targets, supported by experimental data and detailed protocols.
Introduction to the Pyrazole Core
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in numerous FDA-approved drugs and serves as a versatile scaffold in drug discovery due to its ability to participate in hydrogen bonding and other molecular interactions. The diverse biological activities reported for pyrazole derivatives include antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] The focus of this guide, this compound, combines the pyrazole core with a chlorine atom, a pyridyl ring, and a carbonitrile group, each contributing to the molecule's overall physicochemical properties and biological profile.
Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Analogs
The synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile analogs typically involves a multi-step process. A common strategy is the condensation of a hydrazine derivative with a suitable three-carbon synthon. For instance, the reaction of 2-hydrazinopyridine with an ethoxymethylenemalononitrile derivative can yield the desired pyrazole core. Subsequent modifications, such as chlorination at the 5-position, can be achieved through various established methods.
A general synthetic approach is outlined below. This one-pot, three-component reaction is an efficient method for generating pyrazole-4-carbonitrile derivatives.[3][4]
Experimental Protocol: One-Pot Synthesis of Pyrazole-4-carbonitrile Derivatives
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
2-Hydrazinopyridine (1 mmol)
-
Ethanol (as solvent)
-
Catalyst (e.g., NaCl, piperidine)[3]
Procedure:
-
Dissolve the aromatic aldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add the catalyst to the mixture and stir at room temperature. The progress of this Knoevenagel condensation can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is observed, add 2-hydrazinopyridine to the reaction mixture.
-
Continue stirring the reaction at room temperature or with gentle heating as required, monitoring the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the desired 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile analog.
Caption: General workflow for the one-pot synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile analogs.
Comparative Biological Activities
The biological activity of this compound analogs is diverse, with significant potential in anticancer, antimicrobial, and kinase inhibition domains. The following sections compare the performance of these compounds with relevant alternatives, supported by available experimental data.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Comparison with Alternative Anticancer Agents:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Analog 1 (e.g., 5-amino-1-(pyridin-2-yl)...) | MCF-7 (Breast) | Data not available | - |
| Hypothetical Analog 2 (e.g., 5-chloro-1-phenyl...) | A549 (Lung) | Data not available | - |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~0.5 - 2 | Standard literature values |
| Cisplatin (Standard) | A549 (Lung) | ~1 - 5 | Standard literature values |
| Pyrazole-chalcone derivative | HNO-97 (Head and Neck) | 10 | [3] |
| Pyrazolinyl-indole derivative (HD05) | Leukemia | Growth Inhibition: 78.76% at 10 µM | [4] |
| 3-(halophenyl)-1-phenyl-1H-pyrazole (4a-j) | HeLa, MCF-7, PC-3 | Varies | [5] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity
The pyrazole nucleus is a common feature in many antimicrobial agents. The presence of a halogen atom and a pyridyl group in the target compound suggests potential for antimicrobial activity.
Comparison with Alternative Antimicrobial Agents:
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical Analog 1 | Staphylococcus aureus | Data not available | - |
| Hypothetical Analog 2 | Escherichia coli | Data not available | - |
| Ciprofloxacin (Standard) | S. aureus / E. coli | ~0.008 - 2 | Standard literature values |
| Pyrazole Derivative (Compound 6d) | E. coli | 7.8 | [3] |
| Pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5-125 | [6] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | MRSA | 25.1 µM | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have been extensively investigated as kinase inhibitors.[2] The 1-(pyridin-2-yl)-pyrazole scaffold, in particular, is a known hinge-binding motif for several kinases.
Potential Kinase Targets and Comparison with Known Inhibitors:
The specific kinase targets for this compound would need to be identified through broad kinase screening panels. However, based on the structural motifs, potential targets could include tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., CDKs, p38).
Comparison with Known Kinase Inhibitors:
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| Hypothetical Analog 1 | e.g., EGFR | Data not available | - |
| Erlotinib (EGFR inhibitor) | EGFR | ~2-10 | Standard literature values |
| Sorafenib (multi-kinase inhibitor) | VEGFR-2, PDGFR, RAF | ~6-90 | Standard literature values |
| Pyrazole-based inhibitor (Compound 29) | EGFR | 210 | [8] |
| Pyrazole-based inhibitor (Compound 3i) | VEGFR-2 | 8.93 | [9] |
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the 384-well plate by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include a "no kinase" control and a "no inhibitor" control.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of ATP. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The decrease in luminescence in the presence of the test compound is indicative of kinase inhibition. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related pyrazole analogs strongly suggests potential for significant anticancer, antimicrobial, and kinase inhibitory activities. The chlorine atom at the 5-position can enhance lipophilicity and potentially engage in halogen bonding, while the pyridyl group can act as a key hydrogen bond acceptor in enzyme active sites. The carbonitrile group can also participate in polar interactions.
To fully elucidate the therapeutic potential of this specific class of compounds, further research is warranted. This includes the targeted synthesis of a library of analogs with systematic variations at the chloro, pyridyl, and other positions of the pyrazole ring. Comprehensive screening of these analogs against a broad panel of cancer cell lines, microbial strains, and kinases will be crucial to identify lead compounds with high potency and selectivity. Subsequent structure-activity relationship (SAR) studies will then guide the optimization of these leads into clinical candidates.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
-
NaCl: A facile, environmentally benign catalyst for the synthesis of pyrazole 4- carbonitrile in aqueous media. (n.d.). ResearchGate. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules. [Link]
-
One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. (n.d.). CONICET. [Link]
-
Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (2022). Molecules. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Publications. [Link]
-
Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science. [Link]
-
Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2012). ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to X-ray Crystallography of Pyrazole Derivatives: A Comparative Approach
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for designing a wide array of therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, unveiled through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drugs. This guide provides an in-depth, comparative analysis of the crystallographic journey of pyrazole derivatives, from obtaining suitable single crystals to interpreting the final structure, grounded in field-proven insights and experimental data.
The Crucial First Step: A Comparative Analysis of Crystallization Techniques
The rate-limiting step in any crystallographic study is often the growth of a high-quality single crystal. For pyrazole derivatives, which can exhibit a range of polarities and solubilities, the choice of crystallization method is critical. Here, we compare the most common and effective techniques, highlighting their underlying principles and suitability for this class of compounds.
Method 1: Slow Evaporation
This technique is one of the simplest and most widely used methods for growing single crystals. It relies on gradually increasing the concentration of the solute in a solution until it reaches supersaturation, leading to nucleation and crystal growth.
Underlying Principle: As the solvent slowly evaporates from a solution of the pyrazole derivative, the concentration of the compound increases. Once the solubility limit is exceeded, the system moves towards a lower energy state by forming an ordered crystal lattice.
Experimental Considerations:
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. Highly volatile solvents should be used with caution as rapid evaporation can lead to the formation of small, poorly-formed crystals or an amorphous powder.
-
Temperature: A constant and slightly elevated temperature can facilitate slow and controlled evaporation.
-
Vessel: A loosely covered beaker or vial allows for slow solvent evaporation while preventing dust contamination.
Method 2: Slow Cooling
This method is particularly effective for compounds whose solubility is highly dependent on temperature.
Underlying Principle: A saturated solution of the pyrazole derivative is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.
Experimental Considerations:
-
Solvent Choice: The solvent should exhibit a significant difference in the compound's solubility at high and low temperatures.
-
Cooling Rate: A slow and controlled cooling rate is crucial for the growth of large, well-defined crystals. This can be achieved by placing the heated solution in a Dewar flask or a programmable cooling bath.
Method 3: Vapor Diffusion
Vapor diffusion is a highly controlled and effective method for growing high-quality crystals, especially for sensitive molecules. This technique can be set up in two common arrangements: hanging drop and sitting drop.
Underlying Principle: A concentrated drop of the pyrazole derivative solution is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed container. The precipitant, a solvent in which the compound is less soluble, slowly diffuses in the vapor phase into the drop containing the compound. This gradual change in solvent composition reduces the solubility of the pyrazole derivative, inducing crystallization.
Experimental Considerations:
-
Solvent System: A "good" solvent in which the pyrazole derivative is soluble and a miscible "anti-solvent" (precipitant) in which it is poorly soluble are required.
-
Concentration: The initial concentration of the pyrazole derivative in the drop is a critical parameter that needs to be optimized.
Method 4: Anti-Solvent Addition (Liquid-Liquid Diffusion)
This technique is useful when a compound is highly soluble in one solvent but insoluble in another miscible solvent.
Underlying Principle: The pyrazole derivative is dissolved in a "good" solvent. An "anti-solvent" is then slowly introduced, either by layering the anti-solvent on top of the solution or by allowing it to diffuse slowly. The gradual mixing of the two solvents reduces the overall solubility of the compound, leading to crystallization at the interface.
Experimental Considerations:
-
Solvent Miscibility: The "good" solvent and the "anti-solvent" must be miscible.
-
Addition Rate: The slow addition of the anti-solvent is key to promoting the growth of single crystals rather than precipitation.
Comparative Success of Crystallization Methods for Pyrazole Derivatives
While there is no one-size-fits-all solution, a survey of the literature suggests that certain methods are more frequently successful for pyrazole derivatives.
| Crystallization Method | Common Solvents for Pyrazoles | Apparent Success Rate | Key Considerations for Pyrazoles |
| Slow Evaporation | Ethanol, Methanol, Acetone, Ethyl Acetate | High for simple, non-polar derivatives | Can sometimes lead to twinning or aggregates if evaporation is too rapid. |
| Slow Cooling | Isopropanol, Ethanol/Water mixtures | Moderate | Effective for pyrazoles with good temperature-dependent solubility. |
| Vapor Diffusion | Dichloromethane/Hexane, Acetone/Water | High for complex or sensitive derivatives | Offers excellent control over the crystallization process, often yielding high-quality crystals. |
| Anti-Solvent Addition | Acetone/Water, Ethanol/Water | Moderate to High | Useful for pyrazoles with challenging solubility profiles. |
Step-by-Step Experimental Protocols
The following are detailed protocols for the most common crystallization techniques, designed to be self-validating systems for obtaining high-quality single crystals of pyrazole derivatives.
Protocol 1: Crystallization by Slow Evaporation
-
Dissolution: Dissolve the pyrazole derivative in a suitable solvent (e.g., ethanol) to near-saturation in a clean glass vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle-sized holes. This will allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth. The process can take anywhere from a few days to several weeks.
Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop)
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, add 500 µL of the precipitant solution (e.g., a mixture of hexane and dichloromethane).
-
Prepare the Drop: On a siliconized glass coverslip, place a 2 µL drop of a concentrated solution of the pyrazole derivative (dissolved in a "good" solvent like dichloromethane).
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease. The drop should be hanging over the reservoir.
-
Incubation: Store the plate in a stable, vibration-free environment.
-
Observation: Observe the drop under a microscope over time for the formation of crystals.
From Crystal to Structure: The X-ray Diffraction Workflow
Once a suitable single crystal is obtained, the next phase is to determine its three-dimensional structure using X-ray diffraction.
Caption: The workflow for single-crystal X-ray crystallography of pyrazole derivatives.
A Generalized Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.
Interpreting the Data: A Comparative Look at Pyrazole Derivative Crystal Structures
The Impact of Halogen Substitution on Supramolecular Assembly
A study of 4-halogenated-1H-pyrazoles provides a compelling example of how a single atom change can dramatically alter the crystal packing. The 4-bromo- and 4-chloro-1H-pyrazole derivatives are isostructural and form trimeric hydrogen-bonding motifs. In contrast, the 4-fluoro- and 4-iodo-1H-pyrazole derivatives form non-isostructural catemers (chains).
Caption: Influence of halogen substituents on the supramolecular motifs of 4-halo-1H-pyrazoles.
This difference in packing is attributed to the interplay of hydrogen bonding and other non-covalent interactions, which are subtly modulated by the size and electronegativity of the halogen substituent.
Comparative Crystallographic Data of Bioactive Pyrazole Derivatives
The following table summarizes key crystallographic parameters for two sets of bioactive pyrazole derivatives, providing a basis for their structural comparison.
Table 1: Crystallographic Data for Pyrazolone Derivatives
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
These pyrazolone derivatives exhibit different crystal systems and space groups, indicating distinct packing arrangements in the solid state. The pyrazole ring in all three compounds is reported to be planar, and the molecules are linked by an elaborate system of N-H···O hydrogen bonds.
Table 2: Crystallographic Data for Armed Pyrazole Derivatives with Antitumor Activity
| Parameter | Compound L1 | Compound L2 | Compound L3 |
| Chemical Name | N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine | 2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid | Ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | C2/c | P2₁/n | P-1 |
The varied crystal packing and molecular conformations, highlighted by differing key dihedral angles, are believed to influence their observed antitumor, antifungal, and antibacterial activities.
Conclusion
The X-ray crystallography of pyrazole derivatives is a powerful tool for elucidating the structural features that govern their biological activity. A systematic and comparative approach to crystallization and structure analysis is essential for extracting meaningful insights. By carefully selecting crystallization methods and meticulously analyzing the resulting structures, researchers can accelerate the rational design of next-generation pyrazole-based therapeutics.
References
-
Hydrogen-bonding patterns entangled around symmetry elements in the crystal structures of (a) 1 and (b) 2. ResearchGate. Available at: [Link]
-
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. National Center for Biotechnology Information. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. National Center for Biotechnology Information. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Center for Biotechnology Information. Available at: [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. National Center for Biotechnology Information. Available at: [Link]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Center for Biotechnology Information. Available at: [Link]
-
How to Grow Crystals. North Carolina State University. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
X-ray powder diffraction studies of multipyrazole series compounds. Cambridge University Press. Available at: [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. Available at: [Link]
A Comparative Guide to Pyrazole Synthesis: Methods, Mechanisms, and Modern Approaches
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence in blockbuster drugs highlights the enduring importance of this five-membered aromatic heterocycle. The development of efficient and versatile synthetic methods to access functionalized pyrazoles is, therefore, a critical endeavor for chemists in both academic and industrial settings.
This guide provides a comparative analysis of the most prominent and impactful methods for pyrazole synthesis. We will delve into the mechanistic underpinnings of each reaction, weigh their respective advantages and limitations, and provide detailed experimental protocols. This analysis aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy for their target pyrazole derivatives.
The Knorr Pyrazole Synthesis: A Classic Condensation
First reported by Ludwig Knorr in 1883, this reaction remains a fundamental and widely used method for constructing the pyrazole ring.[2][3] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4]
Mechanism
The reaction begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[4] A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products, depending on which carbonyl group is initially attacked by the substituted hydrazine.[4]
Caption: General mechanism for pyrazole synthesis from α,β-unsaturated carbonyls.
Advantages and Disadvantages
Advantages:
-
Readily Accessible Starting Materials: Chalcones and other α,β-unsaturated carbonyls are easily prepared via Claisen-Schmidt condensation. [5]* Good Control over Substitution: The substitution pattern on the final pyrazole ring is directly determined by the substituents on the chalcone and hydrazine.
-
High Yields: This method often provides pyrazole derivatives in excellent yields. [5] Disadvantages:
-
Oxidation Step: An additional oxidation step is often required to convert the intermediate pyrazoline to the aromatic pyrazole.
-
Potential for Side Reactions: Depending on the reaction conditions, side reactions such as the formation of N-acetylated pyrazolines can occur.
Experimental Protocol: Synthesis of a Pyrazole Derivative from a Chalcone
This protocol outlines a general procedure for the synthesis of a pyrazole from a chalcone and phenylhydrazine. [6] Materials:
-
Chalcone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Glacial acetic acid (as catalyst and solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) and phenylhydrazine (1 mmol) in a minimum amount of glacial acetic acid. [6]2. Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate:n-hexane, 2:8). [6]3. After completion of the reaction, cool the mixture to room temperature. [6]4. Pour the reaction mixture into crushed ice to precipitate the crude product.
-
Filter the solid, wash with water, and dry. [6]6. Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative. [6]
1,3-Dipolar Cycloaddition: A Modern and Regioselective Approach
The [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrile imine or a diazoalkane) and a dipolarophile (such as an alkyne or an alkene) is a powerful and highly regioselective method for the synthesis of pyrazoles. [7][8]
Mechanism
Nitrile imines, often generated in situ from hydrazonoyl chlorides, react with alkynes in a concerted fashion to directly afford the pyrazole ring. [9]The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. [7][8]
Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Advantages and Disadvantages
Advantages:
-
High Regioselectivity: This method often provides a single regioisomer, which is a significant advantage over classical condensation methods. [8]* Mild Reaction Conditions: Many 1,3-dipolar cycloadditions can be carried out under mild conditions. * Broad Substrate Scope: A wide variety of substituted pyrazoles can be accessed by varying the nitrile imine and the alkyne components.
Disadvantages:
-
Preparation of Dipoles: The 1,3-dipoles, such as nitrile imines or diazo compounds, may need to be generated in situ from precursors, adding a step to the overall process.
-
Safety Concerns: Diazo compounds can be explosive and require careful handling.
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrazole
This protocol is a representative example of a 1,3-dipolar cycloaddition using a tosylhydrazone and a nitroalkene. Materials:
-
Tosylhydrazone (1 mmol)
-
Nitroalkene (1.2 mmol)
-
Base (e.g., DBU)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the tosylhydrazone in the chosen solvent, add the base at room temperature.
-
Add the nitroalkene to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or gentle heating) until the starting materials are consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the desired pyrazole.
Multicomponent Reactions (MCRs): An Efficient and Green Approach
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, have emerged as a powerful strategy for the synthesis of complex molecules like pyrazoles. [10]These reactions are highly atom-economical and environmentally friendly.
Advantages and Disadvantages
Advantages:
-
High Efficiency and Atom Economy: MCRs are inherently efficient as multiple bonds are formed in a single operation, minimizing waste. * Operational Simplicity: One-pot procedures simplify the experimental setup and work-up. * Access to Molecular Diversity: By varying the starting components, a large library of diverse pyrazole derivatives can be rapidly synthesized. [10] Disadvantages:
-
Optimization Challenges: Finding the optimal reaction conditions for multiple components to react sequentially and selectively can be challenging.
-
Mechanism Elucidation: The complex reaction cascades in MCRs can make mechanistic studies difficult.
Microwave-Assisted Synthesis: Accelerating Pyrazole Formation
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. [1][11]
Advantages and Disadvantages
Advantages:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes. [1][12]* Improved Yields and Purity: The rapid and uniform heating often leads to higher yields and fewer side products. [11]* Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods. [11] Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability: Scaling up microwave reactions can sometimes be challenging.
Comparative Analysis of Pyrazole Synthesis Methods
| Method | Starting Materials | Key Features | Typical Yields | Reaction Time | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid-catalyzed condensation | Good to Excellent [3] | 1-24 h [2] | Simple, versatile, readily available starting materials | Regioselectivity issues with unsymmetrical substrates |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyl, Hydrazine | Michael addition followed by cyclization | Excellent [5] | 4-8 h [6] | Readily accessible starting materials, good control over substitution | Often requires a separate oxidation step |
| 1,3-Dipolar Cycloaddition | Nitrile Imine/Diazoalkane, Alkyne/Alkene | Concerted [3+2] cycloaddition | Good to Excellent | 3-12 h [7] | High regioselectivity, mild conditions | In situ generation of dipoles may be required |
| Multicomponent Reactions | 3 or more components (e.g., aldehyde, β-ketoester, hydrazine) | One-pot, multiple bond formations | Moderate to Excellent | 1-24 h [13] | High efficiency, atom economy, operational simplicity | Optimization can be complex |
| Microwave-Assisted Synthesis | Various | Use of microwave irradiation for heating | Good to Excellent [1] | 5-30 min [1] | Drastically reduced reaction times, improved yields | Requires specialized equipment, potential scalability issues |
Choosing the Right Synthetic Path
The selection of an appropriate pyrazole synthesis method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and the tolerance of functional groups to the reaction conditions.
Caption: A decision-making workflow for selecting a pyrazole synthesis method.
Conclusion
The synthesis of pyrazoles is a rich and evolving field of organic chemistry. While classical methods like the Knorr synthesis remain valuable for their simplicity and reliability, modern techniques such as 1,3-dipolar cycloadditions and multicomponent reactions offer superior control over regioselectivity and provide more efficient and environmentally friendly routes to these important heterocycles. The advent of enabling technologies like microwave-assisted synthesis further expands the chemist's toolkit, allowing for rapid and high-yielding preparation of pyrazole derivatives. A thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, is paramount for the successful design and execution of synthetic strategies targeting this privileged scaffold.
References
-
Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. (URL: [Link])
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). PubMed Central. (URL: [Link])
-
Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. (2015). Synlett. (URL: [Link])
-
Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. SpringerLink. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. (URL: [Link])
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. (URL: [Link])
-
Knorr Pyrazole Synthesis. Chem Help Asap. (URL: [Link])
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. (URL: [Link])
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (URL: [Link])
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. (URL: [Link])
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2016). PubMed Central. (URL: [Link])
-
Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation Journal. (URL: [Link])
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. (URL: [Link])
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. (URL: [Link])
-
Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. International Journal of Environmental Sciences. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). PubMed Central. (URL: [Link])
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. (URL: [Link])
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. (URL: [Link])
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. (URL: [Link])
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). PubMed Central. (URL: [Link])
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2011). ResearchGate. (URL: [Link])
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (URL: [Link])
-
Paal–Knorr pyrrole synthesis. (2016). ResearchGate. (URL: [Link])
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (URL: [Link])
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ijirt.org [ijirt.org]
- 7. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.st [sci-hub.st]
- 9. Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction | Semantic Scholar [semanticscholar.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
The Pyrazole Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its synthetic tractability and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3] When functionalized with a carbonitrile (cyano) group, particularly at the 4-position, the resulting pyrazole carbonitrile framework exhibits a remarkable propensity for potent and selective biological activity, most notably as anticancer agents and kinase inhibitors.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole carbonitriles. We will dissect the causal relationships behind experimental design, present validating experimental data, and offer detailed protocols to empower researchers in the rational design of next-generation therapeutics based on this versatile scaffold.
The Strategic Importance of the Carbonitrile Group
The inclusion of a nitrile group is a deliberate and strategic choice in drug design. This small, linear moiety is far from being a passive substituent. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding and other non-covalent interactions significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[4][5]
The nitrile group is often employed as a bioisostere for carbonyl, hydroxyl, and halogen groups, offering advantages in metabolic stability and target binding affinity.[4][5] In the context of kinase inhibition, the nitrile group can form crucial interactions with amino acid residues in the ATP-binding pocket, enhancing potency and selectivity.[5] For instance, in JAK3 inhibitors, a nitrile substituent has been shown to induce an unprecedented binding pocket by interacting with arginine residues.[6]
Comparative Analysis of Pyrazole Carbonitrile Derivatives
The biological activity of pyrazole carbonitriles is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Understanding these relationships is paramount for optimizing potency and selectivity.
Substitutions at the N1-Position
The N1-position of the pyrazole ring is a key vector for modulating pharmacokinetic properties and target engagement.
-
Aryl Substituents: Unsubstituted or substituted phenyl groups at the N1-position are common. The electronic nature of the substituents on this phenyl ring can fine-tune the overall electron density of the pyrazole core.
-
Alkyl Substituents: Small alkyl groups are also well-tolerated and can influence solubility and metabolic stability.
Substitutions at the C3-Position
The C3-position offers a valuable handle for introducing diversity and targeting specific sub-pockets within an enzyme's active site.
-
Aryl/Heteroaryl Groups: A wide range of aromatic and heteroaromatic rings at this position have been explored. For instance, in a series of 4-cyano-1,5-diphenylpyrazoles, the introduction of different heterocyclic ring systems at the C3-position led to significant variations in cytotoxic activity.[7][8] The 3-(5-mercapto-1,3,4-oxadiazole-2-yl) derivative exhibited the highest cytotoxicity against the IGROVI ovarian tumor cell line with a GI50 value of 40 nM.[7][8]
Substitutions at the C5-Position
The C5-position is another critical determinant of biological activity, often involved in key interactions with the target protein.
-
Aryl Groups: Similar to the N1- and C3-positions, aryl groups at C5 are prevalent. The substitution pattern on this aryl ring can dramatically impact potency. For example, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be a structural requirement for potent activity.[9]
Table 1: Comparative Anticancer Activity of Representative Pyrazole Carbonitrile Derivatives
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Target Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 1 | Phenyl | 3-(5-Mercapto-1,3,4-oxadiazole-2-yl) | Phenyl | IGROVI | 0.04 | [7][8] |
| 2 | Phenyl | 3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl) | Phenyl | IGROVI | >100 | [7][8] |
| 3 | Phenyl | 3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl) | Phenyl | IGROVI | >100 | [7][8] |
| 4a | Phenyl | 5-((4-Chlorophenyl)diazenyl)-2-hydroxyphenyl | - | - | - | [10] |
| 8b | - | - | - | MCF7 | 2.58 | [11] |
| 8c | - | - | - | MCF7 | 2.34 | [11] |
| 8e | - | - | - | A549 | 2.09 | [11] |
| 9c | - | - | - | A549 | 1.65 | [11] |
Targeting the JAK/STAT Signaling Pathway
A significant number of pyrazole carbonitrile derivatives exert their anticancer and anti-inflammatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[12][13] This pathway is a critical communication hub for numerous cytokines and growth factors, and its aberrant activation is implicated in various malignancies and autoimmune diseases.
As depicted in Figure 1, pyrazole carbonitrile inhibitors typically function by competing with ATP for the binding site on JAK kinases (JAK1, JAK2, JAK3, and TYK2). This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking their dimerization, nuclear translocation, and the transcription of target genes involved in cell proliferation, survival, and inflammation.
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, detailed and validated experimental protocols are essential.
Synthesis of a Representative Pyrazole Carbonitrile
Protocol 1: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from a one-pot, three-component reaction, a common and efficient method for synthesizing this class of compounds.[12]
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (5 mL)
-
Catalyst (e.g., a few drops of piperidine or a catalytic amount of a solid acid/base catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
UV lamp
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (5 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 10-15 minutes. The reaction will proceed via a Knoevenagel condensation to form an intermediate.
-
To this reaction mixture, add phenylhydrazine (1 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp. The reaction is complete when the starting materials are no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature. A solid product should precipitate out.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Anticancer Activity Assessment
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8]
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (pyrazole carbonitrile derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to about 80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole carbonitrile test compound in a complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow Visualization
The journey from a chemical concept to a potential drug candidate involves a logical and systematic workflow.
Conclusion and Future Directions
The pyrazole carbonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of rational design guided by a deep understanding of the interplay between molecular structure and biological function. The strategic placement of substituents on the pyrazole ring, coupled with the unique properties of the carbonitrile group, allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on exploring novel substitutions at the C3 and C5 positions to probe new regions of target proteins, as well as the development of pyrazole carbonitriles as covalent inhibitors, leveraging the reactivity of the nitrile group or other appended functionalities. As our understanding of the molecular drivers of disease continues to grow, the versatile pyrazole carbonitrile scaffold is poised to deliver the next generation of targeted therapies.
References
-
Farag, A. M., Ali, K. A., Abdel-Hafez, N. A., & Kandeel, M. M. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 344(9), 587-594. [Link]
-
Farag, A. M., Ali, K. A., Abdel-Hafez, N. A., & Kandeel, M. M. (2011). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Janardhanan, J., et al. (2025). Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights. Bioorganic & Medicinal Chemistry, 130, 118352. [Link]
-
Khazaei, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761863. [Link]
-
Inglese, J., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wang, L., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 11(1), 59-75. [Link]
-
Fleming, P. E., & Meanwell, N. A. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1546-1579. [Link]
-
Mahal, K., et al. (2019). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Khazaei, A., et al. (2022). The total synthesis procedure of a) 5-amino-1, 3-diphenyl-1H-pyrazole-4-carbonitrile and b) 1-(morpholino(phenyl)methyl)naphthalen-2-ol derivatives using the as-preparedcorresponding catalysts. ResearchGate. [Link]
-
ResearchGate. (n.d.). Nitrile groups interacting with backbone NHs. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Khazaei, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761863. [Link]
-
Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 223-253. [Link]
-
Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-29. [Link]
-
Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. International Journal of Molecular Sciences, 23(4), 2199. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. PubMed. [Link]
-
Forster, M., et al. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(14), 6189-6205. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Dorbabu, A. (2023). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]
-
Pop, C. I., & Pop, C. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]
-
Pop, C. I., & Pop, C. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Quintás-Cardama, A., & Verstovsek, S. (2013). Jak/STAT pathway: mutations, inhibitors, and resistance. Leukemia & Lymphoma, 54(11), 2374-2383. [Link]
-
Dotsenko, V. V., et al. (2020). The growth inhibitory properties of 4 h for the NCI‐60 panel of cell lines. ResearchGate. [Link]
- Menichincheri, M., et al. (2013). Pyrazole derivatives as jak inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 9. Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors [mdpi.com]
- 12. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of 5-Chloro- and 5-Amino-1-Substituted-Pyrazole-4-Carbonitriles: A Tale of Two Substituents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for two key classes of pyrazole derivatives: 5-chloro-1-substituted-pyrazole-4-carbonitriles and their 5-amino counterparts. While comprehensive data for the 5-chloro series is less prevalent in publicly accessible literature, a detailed examination of the well-documented 5-amino analogues offers a robust framework for understanding the influence of the C5 substituent on the physicochemical properties of this important heterocyclic scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry, with applications as antimalarial, antibacterial, antioxidant, and anti-inflammatory agents.[1]
The substitution at the C5 position—either an electron-withdrawing chloro group or an electron-donating amino group—dramatically alters the electronic environment of the pyrazole ring. This guide will delve into these differences through a comparative analysis of their spectroscopic and physical properties, providing researchers with predictive insights and a foundational understanding for the targeted design of novel pyrazole-based compounds.
General Molecular Structure
The core structure of the compounds discussed in this guide is the 1-substituted-pyrazole-4-carbonitrile scaffold. The key points of variation are the substituent at the 1-position (R¹) and the substituent at the 5-position (X), which is the primary focus of our comparison (Cl vs. NH₂).
Caption: General structure of 1-substituted-pyrazole-4-carbonitriles.
Comparative Characterization Data
The following tables summarize the available characterization data for a selection of 5-amino- and 5-chloro-1-substituted-pyrazole-4-carbonitriles. The extensive data for the 5-amino derivatives provides a solid baseline for interpreting the more limited data available for their 5-chloro counterparts.
Table 1: Characterization Data for 5-Amino-1-Substituted-Pyrazole-4-Carbonitriles
| R¹ Substituent | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FT-IR (ν cm⁻¹) | Reference |
| Phenyl | 190-192 | 7.62 (t, 5H), 7.40-7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N) | [2] |
| 4-Chlorophenyl | 234-236 | 2.25 (s, 3H), 6.94 (d, 2H), 7.08-7.11 (m, 4H), 7.66 (dt, 2H), 7.78 (dd, 1H), 7.91 (dt, 2H), 8.21-8.22 (s, 2H, NH₂), 10.49 (s, 1H, OH) | 20.7, 112.4, 117.1, 122.3, 122.4, 123.3, 123.7, 124.3, 128.2, 129.9, 130.2, 132.5, 134.7, 135.5, 137.6, 142.8, 145.7, 151.1, 159.1 | 3292 (N-H), 3064 (O-H), 2339 (C≡N) | [3] |
| p-Tolyl | 180-183 | 2.22 (s, 3H, CH₃), 4.56 (s, 2H, NH₂), 6.93-6.98 (m, 3H), 7.05-7.09 (m, 3H), 7.14 (d, 1H), 7.27-7.81 (m, 2H), 8.17 (d, 1H), 8.26 (s, 1H) | 20.6, 112.4, 112.5, 115.3, 117.2, 122.3, 124.5, 126.1, 128.1, 129.7, 130.1, 130.8, 132.8, 134.6, 142.9, 143.6, 145.6, 151.4, 159.3 | 3218 (N-H), 3037 (O-H), 2366 (C≡N) | [3] |
Table 2: Characterization Data for 5-Chloro-1-Substituted-Pyrazole-4-Carbonitriles
| R¹ Substituent | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FT-IR (ν cm⁻¹) | Reference |
| Methyl | Not available | Not available | Not available | Not available | Commercial Listing |
| Phenyl | Not available | Not available | Not available | Not available | Inferred |
Discussion of Spectroscopic and Physical Properties
The electronic nature of the C5 substituent is a primary determinant of the spectroscopic and physical properties of these pyrazole derivatives.
-
¹H NMR Spectroscopy : In the 5-amino derivatives, the electron-donating amino group is expected to increase the electron density of the pyrazole ring, leading to a general upfield shift (lower δ values) of the ring protons compared to the 5-chloro analogues. The protons of the R¹ substituent will also be influenced, though to a lesser extent. For the 5-chloro derivatives, the electron-withdrawing nature of the chlorine atom will deshield the pyrazole ring protons, resulting in a downfield shift (higher δ values).
-
¹³C NMR Spectroscopy : The carbons of the pyrazole ring, particularly C5 and C4, will show significant differences in their chemical shifts. The C5 carbon in the 5-chloro derivatives is expected to be significantly downfield compared to the C5 carbon in the 5-amino derivatives due to the direct attachment of the electronegative chlorine atom. The carbon of the nitrile group (C≡N) is also likely to be affected, with the electron-withdrawing chloro group causing a slight downfield shift.
-
FT-IR Spectroscopy : The most informative absorption band for comparison is that of the nitrile (C≡N) stretching frequency. In the 5-amino derivatives, this band typically appears around 2206-2366 cm⁻¹.[2][3] Due to the electron-withdrawing nature of the chlorine atom, the C≡N bond in the 5-chloro derivatives is expected to be slightly stronger and thus absorb at a slightly higher frequency. Additionally, the 5-amino derivatives exhibit characteristic N-H stretching bands in the region of 3200-3500 cm⁻¹, which will be absent in the spectra of the 5-chloro compounds.
-
Melting Point : The melting points of the 5-amino derivatives are influenced by their ability to form intermolecular hydrogen bonds via the amino group, which generally leads to higher melting points compared to analogues that cannot form such bonds. The 5-chloro derivatives, lacking this hydrogen bonding capability, are expected to have lower melting points, primarily governed by van der Waals forces and dipole-dipole interactions.
Experimental Protocols
Synthesis of 5-Amino-1-Substituted-Pyrazole-4-Carbonitriles
A common and efficient method for the synthesis of 5-amino-1-substituted-pyrazole-4-carbonitriles is a one-pot, three-component reaction.[1][3]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5-amino-1-substituted-pyrazole-4-carbonitriles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottomed flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), the substituted hydrazine (1 mmol), and a suitable catalyst (e.g., a reusable nano-catalyst) in a solvent such as an ethanol/water mixture.
-
Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 55°C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, it can be removed by filtration or centrifugation.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 5-amino-1-substituted-pyrazole-4-carbonitrile.[2]
Proposed Synthesis of 5-Chloro-1-Substituted-Pyrazole-4-Carbonitriles
While specific literature for the direct synthesis of a series of 5-chloro-1-substituted-pyrazole-4-carbonitriles was not found in the initial search, a plausible synthetic route can be proposed based on established pyrazole chemistry. A common strategy involves the chlorination of a 5-hydroxypyrazole (which exists in tautomeric equilibrium with the 5-pyrazolone form) precursor.
Proposed Reaction Workflow:
Caption: Proposed synthetic workflow for 5-chloro-1-substituted-pyrazole-4-carbonitriles.
Conceptual Protocol:
-
Starting Material: The synthesis would begin with the corresponding 1-substituted-5-hydroxypyrazole-4-carbonitrile.
-
Chlorination: The hydroxyl group at the C5 position would be replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] The reaction is typically carried out in an inert solvent and may require heating.
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is isolated by extraction. Purification would likely be achieved through recrystallization or column chromatography to yield the pure 5-chloro-1-substituted-pyrazole-4-carbonitrile.
Conclusion
The characterization data for 5-amino-1-substituted-pyrazole-4-carbonitriles is well-established, providing a valuable benchmark for researchers working with this scaffold. In contrast, detailed comparative data for the 5-chloro analogues is less accessible. However, by understanding the fundamental electronic differences between the amino and chloro substituents, reliable predictions can be made regarding the spectroscopic and physical properties of the 5-chloro series. The electron-withdrawing nature of the chlorine atom is expected to lead to downfield shifts in NMR spectra, a higher C≡N stretching frequency in IR spectra, and lower melting points compared to the 5-amino derivatives. The synthetic protocols outlined herein provide a practical guide for the preparation of these compounds, enabling further investigation into their potential applications in drug discovery and materials science.
References
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]
-
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Available at: [Link]
-
Synthesis and biological study of new pyrazole-4-carbonitriles. World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 104771-35-9). As a complex heterocyclic molecule, its handling and disposal require a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally similar materials.
Part 1: Core Hazard Assessment
The requirement for specific disposal procedures stems from the compound's molecular structure, which incorporates three distinct chemical motifs that classify it as hazardous waste. A failure to recognize and properly manage these hazards can lead to regulatory violations, environmental contamination, and significant safety risks.
| Chemical Profile: this compound | |
| CAS Number | 104771-35-9[1] |
| Molecular Formula | C₉H₅ClN₄[1] |
| Molecular Weight | 204.62 g/mol [1][2] |
| Appearance | Solid (Assumed based on similar compounds) |
| Boiling Point | 395°C at 760 mmHg[1] |
| Flash Point | 192.7°C[1] |
1.1. Halogenated Organic Compound: The presence of a chlorine atom on the pyrazole ring places this compound in the category of halogenated organic waste.[3][4] These compounds are environmentally persistent and, if subjected to improper thermal disposal, can generate highly toxic and carcinogenic byproducts such as dioxins and hydrogen chloride gas.[5][6] For this reason, federal and local regulations mandate that halogenated waste streams be segregated from non-halogenated streams and managed through specialized disposal processes.[5][7]
1.2. Pyridine Moiety: The pyridinyl substituent introduces hazards associated with the pyridine class of chemicals. Pyridines are known to be flammable, toxic, and irritants.[8][9] Waste containing pyridine or its derivatives must be treated as hazardous.[8][9] Furthermore, pyridine is incompatible with strong oxidizing agents and strong acids, a crucial consideration for waste segregation.[9]
1.3. Nitrile Functional Group: The carbonitrile (-C≡N) group presents several hazards. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can undergo hydrolysis under acidic or basic conditions to release ammonia and the corresponding carboxylic acid.[10][11][12] More critically, thermal decomposition of nitrogen-containing compounds can produce toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[6]
Part 2: Immediate Safety & Spill Management
Prior to handling or disposing of this compound, a robust safety protocol must be in place. This includes the use of appropriate Personal Protective Equipment (PPE) and having a clear plan for accidental releases.
2.1. Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber. | To prevent skin contact and absorption.[8] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[8][13] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[8] |
| Respiratory | Use in a chemical fume hood. | To avoid inhalation of airborne dust or vapors.[2][14] |
2.2. Accidental Spill Protocol In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.
-
Evacuate & Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access and remove all sources of ignition.[2][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain & Absorb: For small spills, cover the material with a non-combustible, inert absorbent such as sand, vermiculite, or diatomaceous earth.[2][9]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[2][13]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Part 3: Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by a certified disposal vendor. The following workflow ensures compliance and safety.
Step 1: Waste Identification and Segregation
-
All materials that have come into contact with this compound must be treated as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves, weigh boats, absorbent pads).[8]
-
Crucially, this waste must be segregated as HALOGENATED ORGANIC WASTE. [3][4] Do not mix it with non-halogenated solvent waste, as this complicates the disposal process and significantly increases costs.[4] Keep it separate from incompatible materials like strong acids and oxidizers.[3][9]
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3][15] The container must be in good condition. For liquid waste, do not fill the container beyond 75% capacity to allow for vapor expansion.[3]
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must have secondary containment (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Keep the container closed at all times except when adding waste.[15]
-
Store away from heat, ignition sources, and direct sunlight.[9][16]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or reaches your institution's time limit for satellite accumulation, arrange for a pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[9][17]
-
The ultimate disposal method will be determined by the licensed facility but is typically high-temperature incineration.[5][18] This process is designed to completely destroy the organic molecule while specialized scrubbers neutralize the resulting acidic gases (like HCl), preventing atmospheric pollution.[5]
Conclusion
The responsible management of this compound waste is a critical aspect of laboratory safety and environmental stewardship. Due to its chlorinated, pyridine, and nitrile functionalities, this compound must be classified and segregated as halogenated organic hazardous waste. By adhering to the procedural, step-by-step guidance outlined in this document—from immediate handling with appropriate PPE to meticulous segregation, labeling, and professional disposal—researchers can ensure they are operating in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific EHS guidelines and local regulations.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Hydrolysis of nitriles. (n.d.). Lumen Learning.
- This compound Safety Data Sheets. (n.d.). Echemi.
- Pyridine Hazard Summary. (n.d.). NJ.gov.
- Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia.
- Hydrolysis of nitriles. (2020). Chemistry LibreTexts.
- Chemistry and properties of fluorescent pyrazole derivatives. (2024). RSC Publishing.
- Nitrile. (n.d.). Wikipedia.
- Hazardous Waste Disposal. (n.d.). HazChem Environmental.
- How to Dispose of Nitrile Gloves?. (n.d.). Earth Safe PPE.
- Pyridine Safety Data Sheet. (2024). Penta chemicals.
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety.
- 2-Chloropyridine PubChem Entry. (n.d.). PubChem.
- Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov.
- This compound Product Page. (n.d.). Echemi.
- This compound SDS. (n.d.). ChemicalBook.
- Products and mechanism of thermal decomposition of chlorpyrifos. (2020). Environmental Science: Processes & Impacts.
- Proper Disposal of.... (n.d.). Benchchem.
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrile - Wikipedia [en.wikipedia.org]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
